pyridine-3,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUVWCJGRQCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274234 | |
| Record name | 3,4-Dihydroxypyridine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10182-48-6, 1121-23-9 | |
| Record name | 3,4-Pyridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10182-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Hydroxypyridin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-pyridone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxypyridine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxypyridine | |
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| Record name | 3,4-Dihydroxypyridine | |
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| Record name | 3,4-PYRIDINEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW0C50CU4H | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pyridine-3,4-diol: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 10182-48-6
Introduction
Pyridine-3,4-diol, a dihydroxypyridine derivative, is a molecule of significant interest in medicinal chemistry and organic synthesis. The pyridine scaffold is a common motif in numerous natural products and FDA-approved drugs, and the introduction of hydroxyl groups can significantly alter the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, thereby influencing its biological activity.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and known biological significance of this compound, with a focus on its potential applications in research and drug development.
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C5H5NO2. It exists in tautomeric equilibrium with 3-hydroxy-4(1H)-pyridinone. This tautomerism can be influenced by the solvent, with polar protic solvents favoring the diol form. A summary of its key properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10182-48-6 | |
| Molecular Formula | C5H5NO2 | |
| Molecular Weight | 111.10 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 3,4-Dihydroxypyridine, 3,4-Pyridinediol, 3-Hydroxy-4(1H)-pyridinone | |
| Appearance | Brown solid | |
| Boiling Point | 509.8 ± 30.0 °C at 760 mmHg | |
| Flash Point | 262.1 ± 24.6 °C | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Storage Temperature | 2-8 °C |
Synthesis
A versatile method for the synthesis of substituted pyridine-3,4-diols involves the deprotection of 3-alkoxypyridinol precursors. These precursors can be prepared through a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. The deprotection to yield the final diol can be achieved through several methods depending on the nature of the protecting group.
Experimental Protocol: Synthesis of 2-Methyl-6-(trifluoromethyl)this compound (Example)
This protocol is adapted from the synthesis of a substituted this compound and illustrates the general methodology.
Method A: Hydrogenolysis of a Benzyl Ether Precursor A solution of 3-(benzyloxy)-2-methyl-6-(trifluoromethyl)pyridin-4-ol in methanol is treated with a catalytic amount of palladium on charcoal (10% Pd/C). The mixture is stirred under a hydrogen atmosphere at room temperature for 24 hours. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization.
Reactivity and Applications in Organic Synthesis
Pyridine-3,4-diols are valuable precursors for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The hydroxyl groups can be converted into better leaving groups, such as triflates or nonaflates, to facilitate these reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of a pyridine-3,4-diyl bis(nonaflate) with a boronic acid.
A mixture of the pyridine-3,4-diyl bis(nonaflate), the corresponding boronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (5 mol %), and a base such as K2CO3 (3 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water) is degassed and heated under an inert atmosphere (e.g., argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Spectroscopic Properties
The characterization of this compound and its derivatives relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring. The chemical shifts of the hydroxyl protons can be broad and may exchange with D2O. The position of the aromatic signals will be influenced by the tautomeric equilibrium.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring. The chemical shifts of the carbons bearing the hydroxyl groups will be in the downfield region. The tautomerism between the diol and the pyridinone form will also affect the carbon chemical shifts.[2]
Biological Significance and Metabolic Pathways
Pyridine-containing compounds exhibit a wide range of biological activities, and dihydroxypyridines are of particular interest to medicinal chemists.[3][4] While the specific pharmacological profile of this compound is not extensively documented, it is a known intermediate in the microbial metabolism of 4-hydroxypyridine.
In the bacterium Agrobacterium sp., 4-hydroxypyridine is metabolized via an initial hydroxylation to this compound, catalyzed by 4-hydroxypyridine 3-hydroxylase.[5] The pyridine ring of the resulting diol is then cleaved by a dioxygenase.[3][4]
Experimental Protocol: Enzymatic Assay for this compound Dioxygenase
The activity of this compound dioxygenase can be monitored spectrophotometrically by observing the decrease in substrate concentration or the formation of the ring-cleavage product. A general procedure is as follows:
The assay mixture contains a buffered solution (e.g., Tris-HCl, pH 8.5), a cell-free extract containing the dioxygenase, and this compound. The reaction is initiated by the addition of the substrate. The change in absorbance at a specific wavelength corresponding to the substrate or product is monitored over time. The rate of reaction can be calculated from the initial linear portion of the absorbance versus time plot. Controls lacking the enzyme or substrate should be run in parallel.
Conclusion
This compound is a versatile chemical building block with established utility in organic synthesis and a defined role in microbial metabolism. Its potential as a scaffold for the development of novel therapeutic agents warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and drug development professionals in exploring the potential of this and related dihydroxypyridine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pyridine-3,4-diols from 3-Alkoxypyridinols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of pyridine-3,4-diols, valuable intermediates in medicinal chemistry and materials science, through the deprotection of 3-alkoxypyridinol precursors. This document details established methodologies, provides specific experimental protocols, and presents quantitative data to facilitate the selection of optimal synthetic routes.
Introduction
Pyridine-3,4-diols are important heterocyclic scaffolds. Their synthesis often involves the deprotection of a more stable precursor, typically a 3-alkoxypyridinol. The choice of the alkoxy protecting group and the corresponding deprotection method are critical for a successful synthesis, depending on the overall molecular structure and the presence of other functional groups. This guide focuses on three primary methods for the O-dealkylation of 3-alkoxypyridinols: hydrogenolysis of benzyl ethers, cleavage of alkyl ethers with boron tribromide, and acid-catalyzed removal of tert-butyl ethers.
Synthetic Pathways and Methodologies
The conversion of 3-alkoxypyridinols to pyridine-3,4-diols is a straightforward deprotection reaction. The selection of the appropriate method is contingent on the nature of the alkyl group (R) on the 3-alkoxy substituent. A general overview of these transformations is presented below.
Caption: Synthetic routes from 3-alkoxypyridinols to pyridine-3,4-diols.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives from their corresponding 3-alkoxypyridinols, as reported in the literature.[1]
Table 1: Synthesis of Pyridine-3,4-diols via Hydrogenolysis of 3-Benzyloxypyridinols
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 3-(Benzyloxy)-2-methyl-6-(trifluoromethyl)pyridin-4-ol | 2-Methyl-6-(trifluoromethyl)this compound | Pd/C, H₂, MeOH, rt, 1 d | 85 | [1] |
Table 2: Synthesis of Pyridine-3,4-diols via Ether Cleavage with Boron Tribromide
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 2,6-Di-tert-butyl-3-methoxypyridin-4-ol | 2,6-Di-tert-butylthis compound | BBr₃, CH₂Cl₂, 0 °C to rt, 1 d | 78 | [1] |
| 2-(tert-Butyl)-6-phenyl-3-methoxypyridin-4-ol | 2-(tert-Butyl)-6-phenylthis compound | BBr₃, CH₂Cl₂, 0 °C to rt, 1 d | 82 | [1] |
Table 3: Synthesis of Pyridine-3,4-diols via Acidolysis of 3-tert-Butoxypyridinols
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 2,6-Di-tert-butyl-3-(tert-butoxy)pyridin-4-ol | 2,6-Di-tert-butylthis compound | TFA:CH₂Cl₂ (1:2), rt, 1 h | 95 | [1] |
Experimental Protocols
Detailed experimental procedures for the three primary deprotection methodologies are provided below. These protocols are adapted from peer-reviewed literature and are intended to be a guide for laboratory practice.[1]
Method A: Hydrogenolysis of 3-(Benzyloxy)pyridin-4-ols
This procedure is suitable for the deprotection of benzyl ethers, which are commonly used protecting groups for hydroxyl functionalities.
Caption: Experimental workflow for the debenzylation of 3-(benzyloxy)pyridin-4-ols.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 3-(benzyloxy)pyridin-4-ol derivative in methanol.
-
Catalyst Addition: To this solution, add 10% palladium on charcoal (10 mol%).
-
Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times). The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature for 24 hours.
-
Work-up: Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with methanol.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel.
Method B: Ether Cleavage with Boron Tribromide
This method is effective for the cleavage of more robust alkyl ethers, such as methyl ethers. Boron tribromide is a strong Lewis acid and should be handled with care in a well-ventilated fume hood.
Caption: Experimental workflow for the dealkylation of 3-alkoxypyridinols using BBr3.
Detailed Protocol:
-
Reaction Setup: A solution of the 3-alkoxypyridinol in anhydrous dichloromethane (CH₂Cl₂) is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of boron tribromide (BBr₃) in CH₂Cl₂ is added dropwise via a syringe.
-
Reaction: The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours. Reaction progress is monitored by TLC.
-
Work-up: The reaction is cooled back to 0 °C and carefully quenched by the slow addition of methanol.
-
Isolation: The solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the desired this compound.
Method C: Acidolysis of 3-(tert-Butoxy)pyridin-4-ols
This protocol is specific for the removal of acid-labile protecting groups like the tert-butyl ether. Trifluoroacetic acid is a strong, corrosive acid and should be handled with appropriate personal protective equipment.
References
The Tautomeric Equilibrium of Pyridine-3,4-diol and 3-Hydroxy-4(1H)-pyridinone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the tautomeric equilibrium between pyridine-3,4-diol and its corresponding keto form, 3-hydroxy-4(1H)-pyridinone. This equilibrium is of significant interest to researchers, medicinal chemists, and professionals in drug development due to its influence on the physicochemical properties, biological activity, and pharmacokinetic profiles of molecules containing this scaffold. Understanding and controlling this tautomerism is crucial for rational drug design and the development of novel therapeutics.
Introduction to this compound Tautomerism
Pyridine derivatives are fundamental heterocyclic structures in numerous pharmaceuticals and biologically active compounds. The tautomerism of hydroxypyridines is a critical aspect that dictates their chemical behavior and interaction with biological targets. The equilibrium between the enol form (this compound) and the keto form (3-hydroxy-4(1H)-pyridinone) is highly sensitive to the surrounding environment, particularly the solvent.
In non-polar environments, the aromatic enol form, this compound, is generally favored. Conversely, polar solvents, especially those capable of hydrogen bonding, tend to stabilize the more polar zwitterionic keto tautomer, 3-hydroxy-4(1H)-pyridinone.[1] This shift in equilibrium can have profound implications for a compound's solubility, membrane permeability, and receptor binding affinity.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the keto form to the enol form ([keto]/[enol]). This constant is highly dependent on the solvent. While specific data for the this compound system is not extensively published, data from the analogous 3-hydroxypyridine/3-pyridone system provides valuable insights into the expected solvent effects.
Table 1: Representative Spectroscopic Data for Hydroxypyridine Tautomers in Various Solvents
| Solvent | Tautomer Form | λmax (nm) | 1H NMR Chemical Shifts (ppm, representative) | KT ([keto]/[enol]) |
| Cyclohexane | Enol (this compound) | ~278[2] | Aromatic protons: ~7.0-8.5 | < 1 |
| Dioxane | Mixed | - | - | ~1 |
| Chloroform (CDCl3) | Predominantly Enol | - | Aromatic protons predominate | < 1 |
| Ethanol | Mixed | - | Both sets of signals may be present | ~1-2 |
| Water (H2O/D2O) | Predominantly Keto | ~247, ~315[2] | Alkenyl protons: ~6.0-7.5 | > 1 |
| Dimethyl Sulfoxide (DMSO-d6) | Predominantly Keto | - | Alkenyl proton signals are more prominent | > 1 |
Note: The λmax and KT values are based on data for the analogous 3-hydroxypyridine/3-pyridone system and are intended to be representative.[2] 1H NMR shifts are generalized ranges for pyridine and pyridone-type structures.
Experimental Protocols for Tautomer Analysis
The determination of the tautomeric equilibrium is primarily achieved through spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational methods, such as Density Functional Theory (DFT), are also powerful tools for predicting the relative stabilities of the tautomers.
NMR Spectroscopy for Quantitative Analysis
Principle: The enol and keto tautomers possess distinct electronic structures, leading to different chemical shifts for their respective protons in the 1H NMR spectrum. The ratio of the integrals of well-resolved signals corresponding to each tautomer directly reflects their molar ratio in the solvent used.[3]
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of the compound (typically 5-10 mg) in a range of deuterated solvents of varying polarity (e.g., CDCl3, DMSO-d6, D2O, and methanol-d4).
-
Ensure the solvents are of high purity and anhydrous, as water can significantly influence the equilibrium.
-
Use a consistent concentration across all samples to minimize concentration-dependent effects.
-
-
Data Acquisition:
-
Acquire 1H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Maintain a constant temperature for all measurements (e.g., 298 K), as the tautomeric equilibrium can be temperature-sensitive.
-
Ensure a sufficient number of scans to obtain a high signal-to-noise ratio for accurate integration.
-
Employ a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate quantification.
-
-
Data Analysis:
-
Identify and assign the signals corresponding to each tautomer. The aromatic protons of the enol form will typically appear at a different chemical shift than the vinylic protons of the keto form.
-
Carefully integrate a pair of well-resolved, non-overlapping signals, one from each tautomer.
-
Calculate the percentage of each tautomer using the integral values.
-
The tautomeric equilibrium constant (KT) is calculated as the ratio of the integral of the keto form to the integral of the enol form.
-
UV-Vis Spectroscopy for Qualitative and Semi-Quantitative Analysis
Principle: The enol and keto tautomers have different chromophoric systems and thus exhibit distinct absorption maxima (λmax) in their UV-Vis spectra. The aromatic enol form typically has a single absorption band, while the conjugated keto form often displays two distinct bands at different wavelengths.[2] The relative intensities of these bands can be used to estimate the tautomeric ratio.
Detailed Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of the compound in a range of UV-transparent solvents of varying polarity (e.g., cyclohexane, ethanol, water).
-
The concentration should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Use the corresponding solvent as a blank for baseline correction.
-
-
Data Analysis:
-
Identify the λmax values for the absorption bands corresponding to the enol and keto tautomers.
-
Changes in the relative intensities of these bands across different solvents provide qualitative information about the shift in the tautomeric equilibrium.
-
For a semi-quantitative analysis, deconvolution of the overlapping spectra can be performed to estimate the contribution of each tautomer.
-
Computational Chemistry (DFT) for Stability Prediction
Principle: Density Functional Theory (DFT) calculations can be employed to model the electronic structure and relative energies of the tautomers in the gas phase and in different solvent environments (using continuum solvation models like PCM).[4][5]
Methodology:
-
Structure Optimization:
-
Build the 3D structures of both the this compound and 3-hydroxy-4(1H)-pyridinone tautomers.
-
Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4]
-
-
Energy Calculation:
-
Calculate the single-point energies of the optimized structures.
-
To account for solvent effects, perform calculations using a Polarizable Continuum Model (PCM) for various solvents.
-
-
Analysis:
-
The tautomer with the lower calculated energy is predicted to be the more stable form under the given conditions.
-
The energy difference between the tautomers can be related to the equilibrium constant.
-
Visualizing the Tautomeric Equilibrium and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the tautomeric equilibrium and a typical experimental workflow for its analysis.
Caption: Tautomeric equilibrium between this compound and 3-hydroxy-4(1H)-pyridinone.
Caption: Experimental workflow for determining tautomeric equilibrium.
Conclusion
The tautomeric equilibrium between this compound and 3-hydroxy-4(1H)-pyridinone is a critical factor influencing the properties and activity of molecules containing this moiety. A thorough understanding and characterization of this equilibrium, through a combination of spectroscopic techniques and computational modeling, are essential for the successful design and development of new chemical entities in the pharmaceutical and life sciences sectors. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively and qualitatively assess this important chemical phenomenon.
References
- 1. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 5. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Pyridine-3,4-diol and its Tautomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of pyridine-3,4-diol, with a particular focus on the crucial role of tautomerism in its solid-state form. Drawing from available crystallographic studies, this document elucidates the co-existence of tautomeric forms in the crystalline lattice and presents the experimental methodologies employed for the synthesis and characterization of these compounds.
Tautomeric Landscape of this compound
This compound exists in a tautomeric equilibrium with 3-hydroxy-1H-pyridin-4-one.[1][2] This equilibrium is a critical factor in determining the compound's structure and properties, and its position is significantly influenced by the surrounding environment, such as the solvent.[3] In solution, polar protic solvents like methanol can shift the equilibrium towards the this compound form.[3]
Caption: Tautomeric equilibrium between this compound and 3-hydroxy-1H-pyridin-4-one.
Crystal Structure Analysis: A Case Study of a Substituted Derivative
While the crystal structure of the parent this compound is not extensively documented, a detailed X-ray diffraction analysis of a substituted derivative, 2-tert-Butyl-6-(trifluoromethyl)this compound, provides invaluable insights into the solid-state behavior of this class of compounds.[3]
The most striking feature of the crystal structure is the presence of both the this compound and its 3-hydroxy-pyridin-4-one tautomer in a 1:1 ratio within the crystal lattice.[3] This demonstrates that in the solid state, both tautomers can co-exist in a highly ordered arrangement. The crystal packing is characterized by a network of hydrogen bonds connecting the two different tautomeric forms. Specifically, two molecules of the this compound tautomer are found in one plane, while two molecules of the pyridinone tautomer are situated in a perpendicular plane, with these planes interconnected by hydrogen bridges.[3]
References
An In-depth Technical Guide to Pyridine-3,4-diol: Nomenclature, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyridine-3,4-diol, a heterocyclic organic compound of interest in various scientific domains. This document covers its formal nomenclature and synonyms, summarizes its key physicochemical properties, details an experimental protocol for its synthesis, and explores its role in biological pathways.
IUPAC Name and Synonyms
The compound with the chemical structure of a pyridine ring hydroxylated at the 3 and 4 positions is formally named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2]
Due to tautomerism, where protons can migrate, this compound exists in equilibrium with its keto form. This leads to a variety of synonyms used in literature. The most common and IUPAC-accepted alternative name is 3-hydroxy-1H-pyridin-4-one .[3][4] This name represents the pyridinone tautomer, which is often favored in different environments.
Other notable synonyms include:
Physicochemical Properties
A summary of the key quantitative and qualitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molecular Weight | 111.10 g/mol | [1] |
| Appearance | White to light yellow crystal or powder | [5] |
| Melting Point | 216 °C (for a derivative) | [3] |
| Boiling Point (Predicted) | 509.8 ± 30.0 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [1][2] |
| Flash Point (Predicted) | 262.1 ± 24.6 °C | [2] |
| Solubility | Soluble in water, ethanol, and ether. | [5] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 49.3 Ų | [2] |
| CAS Number | 10182-48-6 | [1] |
Experimental Protocols: Synthesis of this compound Derivatives
One established method for the synthesis of this compound derivatives is through the deprotection of 3-alkoxypyridin-4-ols.[3] A detailed experimental protocol for the synthesis of a specific derivative, 2-methyl-6-(trifluoromethyl)this compound, via hydrogenolysis of a benzyl-protected precursor is provided below.[3]
Synthesis of 2-Methyl-6-(trifluoromethyl)this compound via Deprotection of 3-(Benzyloxy)-2-methyl-6-(trifluoromethyl)pyridin-4-ol
Materials:
-
3-(Benzyloxy)-2-methyl-6-(trifluoromethyl)pyridin-4-ol (starting material)
-
Palladium on charcoal (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, a mixture of 3-(benzyloxy)-2-methyl-6-(trifluoromethyl)pyridin-4-ol (970 mg, 3.43 mmol) and 10% palladium on charcoal (365 mg, 0.34 mmol) in methanol (6 mL) is prepared.[3]
-
The flask is sealed and the atmosphere is replaced with hydrogen gas.[3]
-
The reaction mixture is stirred vigorously for 24 hours at room temperature under a hydrogen atmosphere.[3]
-
Upon completion of the reaction, the mixture is filtered through a pad of Celite® to remove the palladium catalyst.[3]
-
The Celite® pad is washed with additional methanol to ensure complete recovery of the product.[3]
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization to afford 2-methyl-6-(trifluoromethyl)this compound as a colorless solid.[3]
Expected Yield: Approximately 74% (489 mg).[3]
Characterization Data for 2-Methyl-6-(trifluoromethyl)this compound: [3]
-
¹H NMR (500 MHz, CD₃OD): δ = 2.41 (s, 3H, Me), 7.00 (s, 1H, 5-H).
-
¹³C NMR (126 MHz, CD₃OD): δ = 17.7 (q, Me), 108.0 (d, C-5), 123.1 (q, ¹JCF = 273 Hz, CF₃), 139.1 (q, ²JCF = 35.3 Hz, C-6), 139.0, 144.4, 154.1 (3 s, C-2, C-3, C-4).
Biological Significance and Signaling Pathways
This compound and its derivatives exhibit a range of biological activities and are intermediates in microbial metabolism.
Microbial Metabolism of this compound
This compound is a key intermediate in the microbial degradation of 4-hydroxypyridine by certain bacteria, such as Agrobacterium sp.[5][6] The metabolic pathway involves the enzymatic cleavage of the pyridine ring.
The metabolic degradation pathway in Agrobacterium sp. is initiated by the oxidation of this compound.[5][6] This reaction is catalyzed by a dioxygenase, which cleaves the pyridine ring between carbon atoms 2 and 3.[5][6] This enzymatic step leads to the formation of 3-formiminopyruvate, which is then further metabolized.[6][7] The pathway ultimately breaks down the pyridine ring into simpler molecules like pyruvate, formate, and ammonia.[5][6]
Potential Therapeutic Applications
Derivatives of this compound have been investigated for their potential as therapeutic agents. For instance, 3,4-dihydroxypyridine has been explored as a potential antithyroid drug.[8] Its mechanism of action is thought to involve the inhibition of thyroglobulin iodination.[8] Furthermore, the broader class of pyridine-containing diols has shown promise for anticancer activity, potentially through the induction of apoptosis in cancer cells.
The workflow for assessing the anticancer potential of such compounds often involves cell viability assays like the MTT assay, followed by more specific assays such as the Annexin V/PI apoptosis assay to determine the mode of cell death.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydropyridine | C5H7N | CID 14550603 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Fundamental Reactions of Pyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3,4-diol, a dihydroxylated pyridine derivative, is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties and the presence of reactive hydroxyl groups make it a valuable scaffold for the synthesis of a wide array of functionalized molecules. Pyridine and its derivatives are integral components of numerous natural products and FDA-approved drugs, exhibiting a broad spectrum of biological activities. The diol functionality in this compound enhances its polarity, solubility, and capacity for hydrogen bonding, which can modulate its interactions with biological targets. This guide provides a comprehensive overview of the fundamental reactions of this compound, complete with experimental protocols, quantitative data, and visualizations to support further research and development.
Tautomerism
A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 3-hydroxy-4-pyridone. In solution, the pyridone form is often favored due to intermolecular hydrogen bonding and the stability of the amide-like functionality. The position of this equilibrium can be influenced by the solvent, pH, and the presence of substituents. This tautomerism has significant implications for the molecule's reactivity, as the two forms present different reactive sites.
Fundamental Reactions
The reactivity of this compound can be categorized into reactions involving the hydroxyl groups and reactions of the pyridine ring itself.
Reactions of the Hydroxyl Groups
The two hydroxyl groups are primary sites for functionalization, enabling the introduction of various substituents and the construction of more complex molecular architectures.
A key transformation of this compound is its conversion to the corresponding bis(trifluoromethanesulfonate) or bis(nonafluorobutanesulfonate). These "triflates" and "nonaflates" are excellent leaving groups in palladium-catalyzed cross-coupling reactions, thus activating the 3 and 4 positions for C-C and C-heteroatom bond formation.
Experimental Protocol: Synthesis of Pyridine-3,4-diyl bis(trifluoromethanesulfonate)
-
Materials: this compound, triethylamine (Et3N), trifluoromethanesulfonic anhydride (Tf2O), dichloromethane (CH2Cl2).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the solution.
-
Slowly add trifluoromethanesulfonic anhydride (2.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The resulting bis(triflates) are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Sonogashira reactions, allowing for the introduction of aryl, vinyl, and alkynyl groups.
Experimental Protocol: Sonogashira Coupling of Pyridine-3,4-diyl bis(triflate)
-
Materials: Pyridine-3,4-diyl bis(triflate), terminal alkyne, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], copper(I) iodide (CuI), triethylamine (Et3N), and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Procedure:
-
To a degassed solution of pyridine-3,4-diyl bis(triflate) (1.0 eq) in DMF under an inert atmosphere, add the terminal alkyne (2.2 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).
-
Add triethylamine (3.0 eq) to the mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
| Reaction Type | Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |
| Triflation | 2-tert-Butyl-6-(trifluoromethyl)this compound, Tf2O | Et3N, CH2Cl2 | 2-tert-Butyl-6-(trifluoromethyl)pyridine-3,4-diyl bistriflate | Not specified | [1] |
| Sonogashira Coupling | 2-tert-Butyl-6-(trifluoromethyl)pyridine-3,4-diyl bistriflate, (Triisopropylsilyl)acetylene | Pd(PPh3)4, CuI, iPr2NH, DMF | 2-tert-Butyl-6-(trifluoromethyl)-3,4-bis[(triisopropylsilyl)ethynyl]pyridine | Not specified | [1] |
Reactions of the Pyridine Ring
Logical Relationship of Electrophilic Substitution
Caption: General mechanism for electrophilic aromatic substitution on this compound.
The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom.[2] For this compound, any nucleophilic substitution would likely require the conversion of the hydroxyl groups into better leaving groups, such as triflates, as described earlier. Once converted, the 3- and 4-positions would be highly susceptible to displacement by a wide range of nucleophiles.
Experimental Workflow for Nucleophilic Substitution
Caption: Workflow for nucleophilic substitution on the this compound scaffold.
The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of an acid. The resulting pyridine-N-oxide exhibits altered reactivity, with the ring becoming more susceptible to both electrophilic and nucleophilic attack. For electron-rich pyridines like this compound, the oxidation should proceed readily.
Experimental Protocol: N-Oxidation of this compound
-
Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH2Cl2).
-
Procedure:
-
Dissolve this compound (1.0 eq) in CH2Cl2.
-
Add a solution of m-CPBA (1.1 eq) in CH2Cl2 dropwise at 0 °C.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.
-
Biological Activity and Signaling Pathways
Pyridine derivatives are known to possess a wide range of biological activities, including anticancer properties. Some pyridine-containing compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[3][4] The mechanism of action can involve the modulation of key signaling pathways, such as the p53 and JNK pathways.[3] The induction of apoptosis by a pyridine derivative can be a desirable trait in the development of new anticancer drugs.
Apoptosis Signaling Pathway Induced by Pyridine Derivatives
Caption: Simplified signaling pathway of apoptosis induced by certain pyridine derivatives.
Conclusion
This compound is a molecule with a rich and varied chemistry. Its tautomeric nature and the reactivity of its hydroxyl groups and pyridine ring offer numerous possibilities for synthetic transformations. The conversion of the hydroxyl groups to triflates followed by palladium-catalyzed cross-coupling reactions provides a powerful strategy for the synthesis of highly functionalized pyridine derivatives. While the direct electrophilic and nucleophilic substitution on the this compound ring is an area that warrants further exploration, the general principles of pyridine chemistry suggest that such reactions are feasible. The potential of this compound and its derivatives as biologically active agents, particularly in the context of anticancer drug discovery, underscores the importance of continued research into the fundamental reactivity of this versatile heterocyclic scaffold. This guide provides a solid foundation of data and protocols to aid researchers in this endeavor.
References
- 1. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Pyridine-3,4-diol as a Precursor in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing pyridine-3,4-diol as a versatile precursor in palladium-catalyzed cross-coupling reactions. While this compound itself is not directly used as a coupling partner, its conversion to highly reactive bis(perfluoroalkanesulfonate) derivatives, such as bistriflates or bisnonaflates, enables a wide range of carbon-carbon and carbon-nitrogen bond formations. This two-step strategy is particularly useful for the synthesis of complex substituted pyridines, which are prevalent scaffolds in pharmaceuticals and functional materials.[1][2]
This document outlines the protocols for the synthesis of pyridinediyl bis(perfluoroalkanesulfonates) from pyridine-3,4-diols and their subsequent application in Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions.
Data Presentation
The following tables summarize the quantitative data for the key transformations, providing a clear comparison of yields and reaction conditions.
Table 1: Synthesis of Pyridinediyl Bis(perfluoroalkanesulfonates) from Pyridine-3,4-diols [1]
| Entry | This compound Substrate | Reagent | Product | Yield (%) |
| 1 | 2-Methyl-5-phenyl-6-(trifluoromethyl)this compound | Triflic anhydride (Tf₂O) | 2-Methyl-5-phenyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(trifluoromethanesulfonate) | 90 |
| 2 | 2-Methyl-5-phenyl-6-(trifluoromethyl)this compound | Nonafluorobutanesulfonyl fluoride (Nf₂O) | 2-Methyl-5-phenyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(nonafluoromethanesulfonate) | 47 |
| 3 | 2-tert-Butyl-5-phenyl-6-(trifluoromethyl)this compound | Triflic anhydride (Tf₂O) | 2-tert-Butyl-5-phenyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(trifluoromethanesulfonate) | 85 |
Table 2: Palladium-Catalyzed Sonogashira Coupling of Pyridinediyl Bis(trifluoromethanesulfonate) [2]
| Entry | Bistriflate Substrate | Alkyne Partner | Catalyst System | Product | Yield (%) |
| 1 | 2-Methyl-5-phenyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(trifluoromethanesulfonate) | (Triisopropylsilyl)acetylene | Pd(PPh₃)₄ / CuI | 2-Methyl-5-phenyl-3,4-bis((triisopropylsilyl)ethynyl)-6-(trifluoromethyl)pyridine | 65 |
| 2 | 2-Methyl-5-phenyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(trifluoromethanesulfonate) | Phenylacetylene | Pd(PPh₃)₄ / CuI | 2-Methyl-5-phenyl-3,4-bis(phenylethynyl)-6-(trifluoromethyl)pyridine | 78 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of Pyridinediyl Bis(trifluoromethanesulfonate)
This protocol describes the conversion of a this compound to its corresponding bistriflate, a key intermediate for cross-coupling reactions.[1]
Materials:
-
This compound derivative (e.g., 2-methyl-5-phenyl-6-(trifluoromethyl)this compound)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Triethylamine (Et₃N)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Dissolve the this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (4.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add trifluoromethanesulfonic anhydride (4.0 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford the desired pyridinediyl bis(trifluoromethanesulfonate).
Protocol 2: Palladium-Catalyzed Sonogashira Cross-Coupling
This protocol details the coupling of a pyridinediyl bis(trifluoromethanesulfonate) with a terminal alkyne.[2]
Materials:
-
Pyridinediyl bis(trifluoromethanesulfonate) derivative (1.0 eq)
-
Terminal alkyne (e.g., (triisopropylsilyl)acetylene) (2.4 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (14 mol %)
-
Copper(I) iodide (CuI) (10 mol %)
-
Dimethylformamide (DMF)
-
Diisopropylamine (iPr₂NH)
-
Argon atmosphere
Procedure:
-
To a reaction vessel, add the pyridinediyl bis(trifluoromethanesulfonate) (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.14 eq), copper(I) iodide (0.10 eq), and the terminal alkyne (2.4 eq).
-
Add a mixture of dimethylformamide and diisopropylamine (in a 2:1 volume ratio).
-
Place the reaction mixture under an argon atmosphere.
-
Heat the mixture to 60-70 °C for 4 hours.
-
After cooling to room temperature, purify the reaction mixture by column chromatography to isolate the desired bis-alkenylated pyridine product.
Protocol 3: Representative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a pyridinediyl bis(trifluoromethanesulfonate) with a boronic acid, based on established methods for aryl triflates.[3]
Materials:
-
Pyridinediyl bis(trifluoromethanesulfonate) derivative (1.0 eq)
-
Arylboronic acid (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol %)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Argon atmosphere
Procedure:
-
In an oven-dried reaction vessel, combine the pyridinediyl bis(trifluoromethanesulfonate) (1.0 eq), arylboronic acid (2.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.10 eq), and potassium phosphate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the vessel.
-
Place the reaction mixture under an argon atmosphere.
-
Heat the reaction to reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to yield the di-arylated pyridine product.
Protocol 4: Representative Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general method for the Buchwald-Hartwig amination of a pyridinediyl bis(trifluoromethanesulfonate) with a primary or secondary amine, adapted from standard procedures for aryl triflates.[4][5]
Materials:
-
Pyridinediyl bis(trifluoromethanesulfonate) derivative (1.0 eq)
-
Amine (primary or secondary) (2.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos) (10 mol %)
-
Sodium tert-butoxide (NaOtBu) (3.0 eq)
-
Toluene or 1,4-Dioxane, anhydrous
-
Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with palladium(II) acetate (0.05 eq), the phosphine ligand (0.10 eq), and sodium tert-butoxide (3.0 eq).
-
Add the pyridinediyl bis(trifluoromethanesulfonate) (1.0 eq) and the amine (2.5 eq).
-
Add anhydrous toluene or 1,4-dioxane.
-
Seal the vessel and heat to 80-110 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the di-aminated pyridine product.
Visualizations
The following diagrams illustrate the experimental workflow and a representative reaction mechanism.
Caption: Overall workflow from this compound to substituted pyridines.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
References
- 1. BJOC - Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions [beilstein-journals.org]
- 2. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of Pyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of pyridine-3,4-diol. This compound is of interest in medicinal chemistry and drug development due to its structural similarity to biologically active molecules. Understanding its tautomeric nature and spectroscopic properties is crucial for its identification, characterization, and the development of derivatives.
Introduction
This compound, also known as 3,4-dihydroxypyridine, exists in equilibrium with its tautomeric form, 3-hydroxy-4(1H)-pyridone. In solution and in the solid state, the pyridone tautomer is generally considered to be the predominant form due to the aromaticity of the pyridine ring in this configuration. This tautomerism significantly influences the observed ¹H and ¹³C NMR spectra. The data presented herein pertains to the characterization of this molecule, which is crucial for researchers in organic synthesis, medicinal chemistry, and drug development.
Tautomerism of this compound
The equilibrium between the diol and the pyridone tautomers is a key feature of this molecule. The pyridone form is stabilized by the presence of a keto-enol-like system within the aromatic ring, which generally makes it the more stable and thus more abundant tautomer under most conditions.
Caption: Tautomeric equilibrium between this compound and 3-hydroxy-4(1H)-pyridone.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound hydrochloride, which exists predominantly as the 3-hydroxy-4(1H)-pyridone tautomer in DMSO-d₆ solution.
Table 1: ¹H NMR Chemical Shifts for this compound Hydrochloride[1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.21 | d | 1.2 |
| H-5 | 7.34 | d | 6.4 |
| H-6 | 8.16 | dd | 6.4, 1.2 |
| OH | 11.31 | bs | - |
| NH | 14.17 | bs | - |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Chemical Shifts for this compound Hydrochloride[1]
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 134.8 |
| C-3 | 145.1 |
| C-4 | 161.1 |
| C-5 | 112.6 |
| C-6 | 127.0 |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the synthesis and NMR spectroscopic analysis of this compound and its derivatives.[1][2]
Synthesis of this compound Hydrochloride[1]
-
Preparation of 3-(Benzyloxy)-4H-pyran-4-one: To a solution of 3-hydroxy-4H-pyran-4-one (1.12 g, 10 mmol) in methanol (20 mL), add sodium hydroxide (0.44 g, 11 mmol) in water (2 mL).
-
Add benzyl bromide (1.88 g, 11 mmol) to the mixture and reflux for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Ammonolysis: Add a 25% aqueous ammonia solution (40 mL) to the cooled solution and heat the resulting mixture at 70 °C for 4 hours.
-
Work-up: Remove most of the ammonia and methanol under reduced pressure.
-
Filter the residue, wash with water and acetone, and air-dry to obtain 3-(benzyloxy)-4(1H)-pyridone.
-
Debenzylation: The crude 3-(benzyloxy)-4(1H)-pyridone is then debenzylated using a suitable method, such as catalytic hydrogenation, to yield this compound.
-
Salt Formation: The resulting this compound can be treated with hydrochloric acid to form the hydrochloride salt for improved stability and solubility for analysis.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to appropriately cover the aromatic and exchangeable proton regions (e.g., 0-16 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same spectrometer, operating at the corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Acquire a larger number of scans compared to the ¹H spectrum to obtain an adequate signal-to-noise ratio.
-
Process the data with appropriate apodization and Fourier transformation.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a synthesized compound like this compound.
Caption: General workflow for the synthesis and NMR analysis of this compound.
Structure and Atom Numbering
The diagram below shows the structure of the predominant 3-hydroxy-4(1H)-pyridone tautomer with the standard atom numbering used for NMR signal assignment.
References
Application Notes and Protocols for X-ray Crystallography of Pyridine-3,4-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction analysis of pyridine-3,4-diol derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science. A key structural feature of these derivatives is the potential for tautomerism between the diol and pyridin-4-one forms, which can be elucidated through crystallographic studies.[1][2]
Introduction to the Crystallography of this compound Derivatives
This compound scaffolds are present in numerous biologically active molecules and functional materials.[1] X-ray crystallography provides definitive insights into their three-dimensional structure, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design.
A significant characteristic of this compound derivatives is their existence as tautomers. In solution, an equilibrium often exists between the this compound and the 3-hydroxy-4(1H)-pyridone forms. X-ray crystal structure analysis has demonstrated that in the solid state, a mixture of these tautomers can co-exist, often forming intricate hydrogen-bonding networks.[1][2] For instance, the crystal structure of 2-tert-butyl-6-methyl-5-phenyl-pyridine-3,4-diol revealed a 1:1 ratio of the diol and its corresponding pyridinone tautomer in the solid state.[1]
Data Presentation
The following tables summarize representative crystallographic data for a related diol derivative, di-4-pyridylmethanediol, to illustrate the typical parameters obtained from a single-crystal X-ray diffraction study.
Table 1: Crystal Data and Structure Refinement for Di-4-pyridylmethanediol. [3]
| Parameter | Value |
| Empirical formula | C₁₁H₁₀N₂O₂ |
| Formula weight | 202.21 |
| Temperature (K) | 173(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal system | Tetragonal |
| Space group | I4₁cd |
| a (Å) | 7.6130(2) |
| b (Å) | 7.6130(2) |
| c (Å) | 17.5864(11) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1019.27(7) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.317 |
| Absorption coefficient (mm⁻¹) | 0.094 |
| F(000) | 424 |
| Crystal size (mm³) | 0.30 x 0.22 x 0.16 |
| θ range for data collection (°) | 3.66 to 27.50 |
| Index ranges | -9 ≤ h ≤ 9, -9 ≤ k ≤ 9, -22 ≤ l ≤ 22 |
| Reflections collected | 14287 |
| Independent reflections | 605 [R(int) = 0.0401] |
| Completeness to θ = 25.00° (%) | 99.8 |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.9850 and 0.9722 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 605 / 1 / 72 |
| Goodness-of-fit on F² | 1.134 |
| Final R indices [I>2σ(I)] | R₁ = 0.0292, wR₂ = 0.0745 |
| R indices (all data) | R₁ = 0.0318, wR₂ = 0.0763 |
| Largest diff. peak and hole (e.Å⁻³) | 0.132 and -0.131 |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the preparation of substituted pyridine-3,4-diols involves the deprotection of 3-alkoxypyridinol precursors.[1]
Protocol 1: Deprotection of 3-Alkoxypyridinols
-
Hydrogenolysis (for benzyl-protected precursors):
-
Dissolve the benzyl-protected 3-alkoxypyridinol in methanol.
-
Add a catalytic amount of palladium on charcoal (10 mol %).
-
Stir the mixture under a hydrogen atmosphere at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound derivative.
-
Purify the product by column chromatography on silica gel.
-
-
Cleavage with Boron Tribromide (for methyl-protected precursors):
-
Dissolve the methyl-protected 3-alkoxypyridinol in dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of boron tribromide in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Cleavage with Trifluoroacetic Acid (for tert-butyl-protected precursors):
-
Dissolve the tert-butyl-protected 3-alkoxypyridinol in a 1:2 mixture of trifluoroacetic acid and dichloromethane.
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the product by recrystallization.
-
Crystallization
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis.
Protocol 2: Single Crystal Growth
-
Solvent Selection:
-
Begin by screening a range of solvents for solubility of the purified this compound derivative. Common solvents to test include methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene.
-
A suitable solvent system will typically be one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature. For very soluble compounds, cooling to lower temperatures (e.g., 4 °C) may be necessary.
-
-
Vapor Diffusion:
-
Liquid-Liquid Diffusion: In a test tube, carefully layer a solution of the compound in a dense, good solvent with a less dense, poor solvent in which the compound is insoluble. Crystals may form at the interface.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of a concentrated solution of the compound on a siliconized cover slip (hanging drop) or in a small well (sitting drop). Invert the cover slip over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop will induce crystallization.
-
X-ray Diffraction Data Collection and Structure Refinement
Protocol 3: Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting:
-
Select a suitable single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform initial test exposures to assess crystal quality and determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data using a suitable data collection strategy (e.g., a series of ω and φ scans). Data is typically collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal motion and radiation damage.
-
-
Data Reduction:
-
Integrate the raw diffraction images to obtain the intensities of the individual reflections.
-
Apply corrections for Lorentz and polarization effects.
-
Perform an absorption correction if necessary (e.g., multi-scan).
-
Merge equivalent reflections to produce a final set of unique reflection data.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares refinement. This involves refining atomic coordinates, displacement parameters, and occupancies.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure should have low R-factors and a good goodness-of-fit.
-
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and structural considerations for this compound derivatives.
Caption: Experimental workflow for the X-ray crystallography of this compound derivatives.
References
Application Notes and Protocols: Pyridine-3,4-diol in Fluorescent Material Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3,4-diol, and its tautomeric form 3-hydroxy-4-pyridinone, represent a versatile scaffold for the development of novel fluorescent materials. The inherent photophysical properties of the pyridine ring, combined with the electronic influence of the hydroxyl groups, provide a foundation for creating fluorophores with tunable emission spectra, high quantum yields, and sensitivity to their local environment. These characteristics make them promising candidates for a range of applications, including bioimaging, chemical sensing, and as components in optoelectronic materials. This document provides an overview of their applications, quantitative data on representative compounds, and detailed experimental protocols.
Applications in Fluorescent Material Development
Fluorescent materials derived from the this compound core have found utility in several key areas:
-
Bioimaging: Water-soluble derivatives have been successfully employed for cellular imaging. Their low cytotoxicity and ability to be functionalized for specific targeting make them valuable tools for visualizing cellular structures and processes. For instance, certain substituted pyridine dicarboxylates have demonstrated strong fluorescence in cell imaging applications with low toxicity.[1]
-
Ion Sensing: The 3-hydroxy-4-pyridinone tautomer is an effective chelator for metal ions. This property has been exploited to create fluorescent sensors that exhibit a change in their emission properties upon binding to specific cations, such as Fe(III).[2][3] This is particularly relevant for studying metal ion homeostasis in biological systems.
-
Environmental Sensing: Pyridine-based fluorophores have been developed as optical sensors for detecting pollutants, such as benzene and fuel adulterants in gasoline, by monitoring fluorescence quenching.[4]
-
Organic Fluorophores: Derivatives of the related pyrrolo[3,4-c]pyridine structure exhibit fluorescence in the blue-green spectral range and are being investigated as core structures for novel functional materials.[5]
Quantitative Data of Representative Pyridine-Based Fluorophores
The following table summarizes the photophysical properties of several fluorescent compounds based on pyridine derivatives, providing a comparative overview of their performance.
| Compound Class | Derivative | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Solvent | Reference |
| Aminopyridine | Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 485 | 0.31 | Dichloromethane | [6] |
| Aminopyridine | Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 390 | 485 | 0.27 | Dichloromethane | [6] |
| Aminopyridine | Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate | 390 | 485 | 0.32 | Dichloromethane | [6] |
| Aminopyridine | Diethyl 2-(tert-butylamino)-6-(4-bromophenyl)pyridine-3,4-dicarboxylate | 390 | 485 | 0.22 | Dichloromethane | [6] |
| Aminopyridine | Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.01 | Dichloromethane | [6] |
| Coumarin-Pyridine | 4-Alkylcoumarin-pyridine derivatives | 210-307 | 402-415 | 0.06-0.19 | Not Specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of Multisubstituted Aminopyridine Fluorophores
This protocol is adapted from a method for synthesizing fluorescent multisubstituted aminopyridines.[6]
Objective: To synthesize a fluorescent aminopyridine derivative via a Rh-catalyzed coupling and cyclization reaction.
Materials:
-
[Rh(COD)Cl]₂ (catalyst)
-
2,2'-bipyridine (ligand)
-
1,4-dioxane (solvent)
-
Vinyl azide derivative
-
Isonitrile derivative
-
NH₄Cl
-
NaHCO₃
-
Alkyne derivative
-
Silica gel for chromatography
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve [Rh(COD)Cl]₂ (0.005 mmol) and 2,2'-bipyridine (0.01 mmol) in 1,4-dioxane (2 mL).
-
Add the vinyl azide and isonitrile to the reaction mixture via syringe and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the vinyl azide spot disappears.
-
Add NH₄Cl, NaHCO₃, and the desired alkyne to the mixture.
-
Heat the reaction mixture to 120 °C for 8 hours.
-
After cooling, concentrate the reaction solution in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the final fluorescent aminopyridine product.
-
Characterize the product using NMR and mass spectrometry.
Photophysical Measurement:
-
Prepare a 10 μM solution of the purified aminopyridine in the desired solvent (e.g., dichloromethane).
-
Measure the absorption and emission spectra using a spectrophotometer and a spectrofluorometer, respectively.
-
Determine the fluorescence quantum yield relative to a standard fluorophore.
Protocol 2: General Procedure for Synthesis of 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines
This protocol describes a microwave-assisted synthesis of novel tridentate ligands.[8]
Objective: To synthesize fluorescent bis-pyrazolopyridines using microwave irradiation.
Materials:
-
5-aminopyrazole derivative (1.00 mmol)
-
Aryl-aldehyde derivative (0.50 mmol)
-
Microwave reactor
-
Silica gel for flash chromatography
-
CH₂Cl₂ (eluent)
Procedure:
-
In a sealed microwave tube containing a Teflon-coated magnetic stirring bar, mix the 5-aminopyrazole (1.00 mmol) and the appropriate aryl-aldehyde (0.50 mmol).
-
Subject the solvent-free mixture to microwave irradiation at 250 °C (260 W) for 15 minutes.
-
Cool the reaction mixture to 50 °C using an airflow.
-
Directly purify the crude product by flash chromatography on silica gel using CH₂Cl₂ as the eluent to yield the desired bis-pyrazolopyridine.
-
Characterize the synthesized compounds using spectroscopic methods and HRMS analysis.
Protocol 3: Cellular Imaging with a Water-Soluble Pyridine Dicarboxylate
This protocol outlines the general steps for using a water-soluble pyridine-based fluorophore for live-cell imaging.[1]
Objective: To visualize intracellular structures using a fluorescent pyridine dicarboxylate derivative.
Materials:
-
4T1 mouse breast cancer cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Water-soluble fluorescent pyridine dicarboxylate probe
-
Paraformaldehyde (for fixing, optional)
-
Fluorescence microscope
Procedure:
-
Culture 4T1 cells in a suitable cell culture dish until they reach the desired confluency.
-
Prepare a stock solution of the fluorescent pyridine dicarboxylate in PBS.
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., in the range of 0.2–25 μmol L⁻¹).
-
Remove the existing medium from the cells and wash with PBS.
-
Incubate the cells with the medium containing the fluorescent probe for a specific duration (e.g., 30 minutes to 1 hour) at 37 °C in a 5% CO₂ atmosphere.
-
Remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.
-
(Optional) Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Add fresh PBS or imaging medium to the cells.
-
Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
Visualizations
Caption: Workflow for the synthesis of fluorescent aminopyridines.
Caption: General workflow for cellular imaging with a fluorescent probe.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” [mdpi.com]
- 7. Coumarin-pyridine push-pull fluorophores: Synthesis and photophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridine-3,4-diol Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and optical characterization of pyridine-3,4-diol derivatives for applications in materials science. The unique electronic properties of these scaffolds make them promising candidates for the development of novel optoelectronic materials.
Introduction
This compound derivatives are a class of heterocyclic compounds that have garnered interest in materials science due to their potential photophysical properties. The electron-rich diol-substituted pyridine ring can be functionalized to tune its electronic and, consequently, its optical characteristics. These molecules can serve as versatile building blocks for larger π-conjugated systems with applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical (NLO) materials. This document outlines the synthesis of key this compound precursors and their subsequent derivatization, along with standardized protocols for the characterization of their optical properties.
Data Presentation
The following table summarizes the available quantitative data on the optical properties of materials derived from this compound precursors. It is important to note that the data pertains to the biscoupled products of pyridine-3,4-diyl bis(perfluoroalkanesulfonates), which are extended π-systems synthesized from the diol derivatives.
| Compound ID | Derivative Structure | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Solvent | Reference |
| 4b | Bis(phenylethynyl)pyridine derivative | ~275-295 | ~385-400 | Not Specified | [1] |
| 4c | Bis((trimethylsilyl)ethynyl)pyridine derivative | ~275-295 | ~385-400 | Not Specified | [1] |
Experimental Protocols
I. Synthesis of this compound Precursors
A general method for the synthesis of trifluoromethyl-substituted this compound derivatives involves the deprotection of 3-alkoxypyridinol precursors.[1]
Materials:
-
Trifluoromethyl-substituted 3-alkoxypyridinol (1.0 eq)
-
Palladium on carbon (10 mol %) for hydrogenolysis, or Boron tribromide (BBr₃) (1.0 M in CH₂Cl₂) for ether cleavage, or Trifluoroacetic acid (TFA) for acid-catalyzed deprotection.
-
Methanol (for hydrogenolysis) or Dichloromethane (CH₂Cl₂) (for BBr₃ and TFA reactions)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
Protocol (Method A: Hydrogenolysis):
-
Dissolve the 3-alkoxypyridinol derivative in methanol in a round-bottom flask.
-
Add 10 mol % of palladium on carbon to the solution.
-
Fit the flask with a hydrogen balloon and stir the mixture vigorously at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 24 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound derivative.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol (Method B: Ether Cleavage with BBr₃):
-
Dissolve the 3-alkoxypyridinol derivative in dichloromethane in a flame-dried, inert-atmosphere flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of boron tribromide in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully adding methanol at 0 °C.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Method A.
II. Derivatization for Optical Materials: Synthesis of Bis(perfluoroalkanesulfonates)
Pyridine-3,4-diols can be converted into bis(perfluoroalkanesulfonates) which are excellent substrates for palladium-catalyzed cross-coupling reactions to introduce optically active groups.[1]
Materials:
-
This compound derivative (1.0 eq)
-
Perfluoroalkanesulfonyl fluoride or anhydride (e.g., nonafluorobutanesulfonyl fluoride) (2.2 eq)
-
Triethylamine (NEt₃) or other suitable base (2.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere setup (e.g., Schlenk line)
Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve the this compound derivative in anhydrous dichloromethane.
-
Add the base (e.g., triethylamine) to the solution.
-
Cool the mixture to 0 °C and slowly add the perfluoroalkanesulfonyl fluoride or anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting bis(perfluoroalkanesulfonate) by column chromatography.
III. Characterization of Optical Properties
A. UV-Visible Absorption Spectroscopy
This protocol outlines the general procedure for acquiring the UV-Vis absorption spectrum of a this compound derivative.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile, Toluene)
-
Solution of the this compound derivative (concentration ~10⁻⁵ M)
Protocol:
-
Prepare a stock solution of the sample in a chosen spectroscopic grade solvent.
-
From the stock solution, prepare a dilute solution with a concentration that results in a maximum absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λ_abs) should be recorded.
B. Fluorescence Spectroscopy
This protocol provides a general method for measuring the fluorescence emission spectrum of a this compound derivative.
Materials:
-
Fluorometer (Fluorescence Spectrophotometer)
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent
-
Solution of the this compound derivative (concentration ~10⁻⁶ M)
Protocol:
-
Prepare a dilute solution of the sample in the same solvent used for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should be below 0.1 to minimize inner filter effects.
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength, which is typically the λ_abs determined from the UV-Vis spectrum.
-
Fill a quartz cuvette with the sample solution.
-
Place the cuvette in the sample holder of the fluorometer.
-
Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength, to obtain the emission spectrum.
-
The wavelength of maximum emission (λ_em) should be recorded.
-
To determine the fluorescence quantum yield (Φ_F), a standard fluorophore with a known quantum yield in the same solvent is measured under identical conditions.
Visualizations
Caption: Experimental workflow from synthesis to optical characterization.
Caption: Structure-property relationships in this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyyridine-3,4-diol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridine-3,4-diol. Our aim is to facilitate the optimization of reaction yields and ensure the efficient production of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in this compound synthesis can be attributed to several factors:
-
Incomplete Deprotection: If you are synthesizing this compound via the deprotection of a 3-alkoxypyridinol, the reaction may not be going to completion.[1][2] The choice of deprotection agent and reaction conditions are crucial and depend on the specific protecting group.[1][2]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.[1] Over-oxidation or the formation of polymers can occur under harsh reaction conditions.[3]
-
Tautomerization: this compound exists in equilibrium with its pyridin-4-one tautomer.[1][2] This can complicate the reaction and purification process, leading to apparent yield loss if the desired tautomer is not selectively isolated. The equilibrium is influenced by the solvent and pH of the reaction mixture.[1]
-
Purification Losses: this compound is a polar compound, which can make its extraction and purification challenging, potentially leading to significant product loss during workup.[1]
To improve your yield, consider the following:
-
Optimize Deprotection: Ensure you are using the appropriate deprotection method for your specific starting material (see Table 1 for a summary of common methods). Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[1]
-
Control Reaction Conditions: Carefully control the reaction temperature and stoichiometry of reagents to minimize side reactions.[1]
-
Solvent Selection: The choice of solvent can influence the tautomeric equilibrium. Protic solvents like methanol can favor the this compound form.[2]
-
Improved Work-up: To minimize purification losses, you can saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the diol and enhance extraction efficiency.[1]
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
Answer: The presence of multiple spots on your TLC plate likely indicates the formation of byproducts. Common impurities include:
-
Pyridin-4-one Tautomer: As mentioned, this compound is in equilibrium with its pyridin-4-one tautomer, which will appear as a separate spot on the TLC plate.[1][2]
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to your starting 3-alkoxypyridinol.
-
Over-oxidation Products: If using an oxidation method for the synthesis, aldehydes or carboxylic acids may be formed as byproducts.[1]
To minimize byproduct formation:
-
Monitor the Reaction: Closely monitor the reaction by TLC to determine the optimal reaction time.
-
Purify Starting Materials: Ensure that your starting materials are of high purity, as impurities can lead to side reactions.
-
Control Stoichiometry: Use the correct stoichiometric amounts of reagents to avoid excess reactants that could lead to side product formation.[1]
Question 3: The purification of my this compound is proving difficult due to its high polarity. What purification strategies can I employ?
Answer: The high polarity of this compound can indeed make purification by standard column chromatography challenging. Here are some effective strategies:
-
Recrystallization: This is often an effective method for obtaining high-purity crystalline this compound.
-
Column Chromatography with Modified Mobile Phase: While challenging, silica gel chromatography can be successful. Consider using a more polar solvent system, such as a mixture of dichloromethane and methanol, for elution.[1]
-
Derivatization: A highly effective strategy is to convert the polar diol into a less polar derivative before purification. For instance, the diol can be converted to its bis(perfluoroalkanesulfonate) derivative, which is less polar and easier to purify by column chromatography. The protecting groups can then be removed in a subsequent step.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic route is the deprotection of 3-alkoxypyridinol precursors.[2] The choice of protecting group (e.g., benzyl, methyl) dictates the deprotection method, which can include hydrogenolysis or the use of Lewis acids.[2] Another synthetic approach is the oxidation of 3-hydroxypyridine.
Q2: How does the tautomerism of this compound affect its characterization?
A2: The tautomeric equilibrium between this compound and pyridin-4-one can complicate spectroscopic analysis. For example, in NMR spectra, the ratio of the two tautomers can vary depending on the solvent used.[2] In the solid state, a mixture of both tautomers may be present, as confirmed by X-ray crystal structure analysis.[2] It is important to be aware of this equilibrium when interpreting characterization data.
Q3: Are there any specific safety precautions I should take when synthesizing this compound?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The specific reagents used in your chosen synthetic route will have their own safety considerations. For example, boron tribromide (BBr₃), which is used for the cleavage of methyl ethers, is corrosive and reacts violently with water, so it must be handled with extreme care in a well-ventilated fume hood.[2] Always consult the Safety Data Sheet (SDS) for all chemicals used in your synthesis.
Data Presentation
Table 1: Summary of Deprotection Methods for the Synthesis of Pyridine-3,4-diols [1][2]
| Protected Pyridine Derivative | Protecting Group | Deprotection Reagent | Solvent | Yield (%) |
| Benzyl-protected pyridinol | Benzyl | H₂, Pd/C | Methanol | Good to Excellent |
| Methoxy-pyridinol | Methyl | BBr₃ | Dichloromethane | Good to Excellent |
| (2-trimethylsilyl)ethyl-protected pyridinol | (2-trimethylsilyl)ethyl | TFA | Dichloromethane | Good |
Experimental Protocols
Detailed Methodology for the Deprotection of 3-Benzyloxy-2-methyl-6-(trifluoromethyl)pyridin-4-ol [2]
This protocol describes the hydrogenolysis of a benzyl-protected pyridinol to yield the corresponding this compound.
-
Dissolution: Dissolve the 3-benzyloxy-2-methyl-6-(trifluoromethyl)pyridin-4-ol in methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on charcoal (10% Pd/C).
-
Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until all the starting material has been consumed (typically 24 hours).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol to ensure all the product is collected.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Purification: The resulting crude this compound can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
challenges in the purification of pyridine-3,4-diol due to polarity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of pyridine-3,4-diol, with a specific focus on issues arising from its high polarity. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Product is difficult to extract from the aqueous phase.
Possible Cause: The high polarity of this compound results in high water solubility, making extraction with common organic solvents inefficient.
Solutions:
-
Continuous Liquid-Liquid Extraction: For larger scale operations, a continuous liquid-liquid extraction apparatus can be more effective than separating funnels.
-
Salting Out: Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride or ammonium sulfate. This can decrease the solubility of the organic compound in the aqueous layer and improve partitioning into the organic phase.
-
Solvent Selection: Use more polar organic solvents for extraction. While less common, solvents like n-butanol or mixtures of chloroform and isopropanol can be more effective for highly polar compounds.
Issue 2: Significant peak tailing or complete retention on a silica gel column.
Possible Cause: The polar hydroxyl groups and the basic nitrogen of this compound interact strongly with the acidic silanol groups on the surface of silica gel.
Solutions:
-
Mobile Phase Modification:
-
Increase Polarity: Use a more polar eluent system. A gradient elution from a less polar to a highly polar solvent (e.g., from dichloromethane to 10-20% methanol in dichloromethane) is often necessary.
-
Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to the mobile phase.[1]
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography: Use a C18 column with a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar compounds.[2][3][4] It typically uses a polar stationary phase (like silica or a bonded diol phase) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer.
-
Issue 3: The purified product is an oil and does not crystallize.
Possible Cause: The presence of impurities can lower the melting point of the compound, resulting in an oil. Residual solvent can also prevent crystallization.
Solutions:
-
Trituration: Add a solvent in which this compound is insoluble or sparingly soluble (e.g., diethyl ether, hexane) to the oil and stir vigorously. This can wash away soluble impurities and induce crystallization.
-
Solvent/Anti-Solvent Recrystallization: Dissolve the oily product in a minimum amount of a good solvent (e.g., hot water or methanol) and then slowly add an "anti-solvent" (a solvent in which the compound is insoluble, like acetone or diethyl ether) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can promote crystal growth.
-
Seeding: If a small amount of pure, crystalline this compound is available, add a seed crystal to the supersaturated solution to initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying this compound?
A1: The primary challenge stems from its high polarity due to the two hydroxyl groups and the nitrogen atom in the pyridine ring. This high polarity leads to strong interactions with polar stationary phases like silica gel, high solubility in polar solvents like water, and difficulty in extraction with non-polar organic solvents.
Q2: How does the tautomerism of this compound affect its purification?
A2: this compound can exist in equilibrium with its tautomeric form, 3-hydroxy-4(1H)-pyridinone.[5][6] The position of this equilibrium can be influenced by the solvent, which in turn affects the molecule's overall polarity and its behavior during chromatographic separation and crystallization. In polar protic solvents like methanol, the diol form may be favored, while in other solvents, the pyridinone tautomer might be more prevalent.[6]
Q3: What is a good starting point for developing a column chromatography method for this compound?
A3: A good starting point is to use a polar stationary phase like silica gel and a moderately polar mobile phase such as ethyl acetate. Thin-layer chromatography (TLC) should be used to test a range of solvent systems with increasing polarity (e.g., ethyl acetate, ethyl acetate/methanol mixtures, dichloromethane/methanol mixtures) to find an eluent that gives a retention factor (Rf) of approximately 0.3 for the desired compound. Adding a small amount of triethylamine or ammonia to the eluent is often beneficial to reduce peak tailing.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective purification method. Given its high polarity, highly polar solvents should be considered. Water is a good first choice, similar to the purification of the structurally related pyridin-4-ol.[7] A solvent system of ethanol/water may also be effective. The key is to find a solvent in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.
Q5: Are there any analytical techniques particularly useful for assessing the purity of this compound?
A5: Besides TLC and melting point analysis, High-Performance Liquid Chromatography (HPLC), particularly with a HILIC column, can provide excellent resolution and a quantitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and identifying any impurities.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂ | [8] |
| Molecular Weight | 111.10 g/mol | [5] |
| Appearance | Brown solid | |
| XLogP3-AA (Computed) | 0 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | High | Expected due to high polarity and hydrogen bonding capability. |
| Methanol | High | Polar protic solvent, likely a good solvent for recrystallization. |
| Ethanol | Soluble | A potential solvent for recrystallization, possibly in a mixture with water. |
| Dichloromethane | Low | May be used as a less polar component in a mobile phase for chromatography. |
| Ethyl Acetate | Low to Moderate | Can be used as a mobile phase for chromatography. |
| Hexane / Diethyl Ether | Very Low / Insoluble | Can be used as anti-solvents for crystallization or for trituration. |
Note: The solubility data is qualitative and based on the expected behavior of a highly polar molecule. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Recrystallization from Water (Adapted from Pyridin-4-ol protocol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue adding small portions of hot deionized water until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Silica Gel Flash Chromatography
-
TLC Analysis: Develop a suitable mobile phase by testing different solvent systems on a TLC plate. Start with ethyl acetate and gradually increase the polarity by adding methanol. A small amount of triethylamine (0.5-1%) should be included in the mobile phase. Aim for an Rf value of ~0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Load the dry, adsorbed sample onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution with an increasing concentration of methanol may be necessary.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting logic for peak tailing in silica gel chromatography.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Glycopeptide enrichment for MALDI-TOF mass spectrometry analysis by hydrophilic interaction liquid chromatography solid phase extraction (HILIC SPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 3,4-Pyridinediol | C5H5NO2 | CID 105085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS 10182-48-6 [matrix-fine-chemicals.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
avoiding side product formation in pyridine ring synthesis
Welcome to the technical support center for pyridine ring synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize pyridine synthesis protocols, with a focus on minimizing or eliminating the formation of common side products.
General Troubleshooting Workflow
Before diving into specific synthesis methods, it's helpful to have a general workflow for diagnosing and solving issues related to side product formation. The first step is always to accurately identify the impurity, which will provide clues about the problematic reaction step.
Technical Support Center: Regioselectivity in Bönnemann Cyclization for Pyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine derivatives using the Bönnemann cyclization. Here, you will find troubleshooting guidance and frequently asked questions to address challenges related to regioselectivity in this powerful [2+2+2] cycloaddition reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Bönnemann cyclization, with a focus on improving regioselectivity.
| Problem | Potential Cause | Suggested Solution |
| Low or No Regioselectivity (Mixture of Isomers) | 1. Steric and Electronic Similarity of Alkyne Substituents: When the two substituents on an unsymmetrical alkyne are of similar size and electronic nature, the catalyst may not effectively differentiate between the two possible orientations during the oxidative coupling step.[1] 2. Inappropriate Ligand Choice: The ligand on the cobalt catalyst plays a crucial role in controlling regioselectivity. A ligand that is too small or too flexible may not provide sufficient steric hindrance to favor one regioisomer.[1] 3. Reaction Conditions Not Optimized: Temperature and solvent can influence the energy difference between the transition states leading to different regioisomers.[1] | 1. Substrate Modification: If possible, modify the alkyne substituents to create a greater steric or electronic bias. For example, introduce a bulky group or a strongly electron-donating/withdrawing group. 2. Ligand Screening: Experiment with a range of ligands with varying steric bulk and electronic properties. Bulky ligands on the metal catalyst can influence the coordination of the alkyne and nitrile, thereby directing regioselectivity.[1] For instance, cyclopentadienyl (Cp) and pentamethylcyclopentadienyl (Cp) ligands are commonly used, with Cp being more sterically demanding.[2] 3. Optimization of Reaction Parameters: Systematically vary the reaction temperature and solvent. Lower temperatures may enhance selectivity if there is an enthalpic difference between the competing pathways.[1] |
| Low Reaction Yield | 1. Catalyst Deactivation: The active cobalt(I) catalyst is sensitive to air and moisture.[1] Impurities in the substrates or solvent can also poison the catalyst.[1] 2. Incorrect Catalyst Precursor: The choice of the cobalt precursor is critical for generating the active catalytic species.[1] 3. Suboptimal Reaction Conditions: The reaction temperature and time may not be optimal for the specific substrates and catalyst system being used. | 1. Ensure Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using thoroughly dried and degassed solvents and reagents.[1] A glovebox is recommended for handling air-sensitive catalysts.[3] 2. Select an Appropriate Precursor: Common and effective catalyst precursors include Co(I) complexes with Cp or Cp* ligands.[4] In situ generation of the active catalyst from a stable Co(III) precursor can also be an effective strategy.[4] 3. Systematic Optimization: Vary the reaction temperature and monitor the reaction progress over time using techniques like GC-MS or LC-MS to identify the optimal conditions. |
| Reaction Not Proceeding | 1. Inactive Catalyst: The catalyst may not have been properly activated, or it may have decomposed. 2. Unreactive Substrates: Highly electron-poor nitriles may be unreactive in the standard Bönnemann cyclization.[5] Sterically demanding alkynes or nitriles can also hinder the reaction. | 1. Verify Catalyst Activity: If preparing the catalyst in situ, ensure the reducing agent is active and the procedure is followed correctly. If using a pre-catalyst, verify its integrity. 2. Modify Substrate Electronics/Sterics: For electron-poor nitriles, consider alternative catalytic systems or synthetic routes. For sterically hindered substrates, a less bulky catalyst may be required, or higher reaction temperatures may be necessary. |
| Formation of Benzene Derivatives (Alkyne Trimerization) | 1. Competitive Alkyne Cyclotrimerization: The [2+2+2] cycloaddition of three alkyne molecules can compete with the desired cycloaddition of two alkynes and a nitrile. | 1. Increase Nitrile Concentration: Use the nitrile as the solvent or in large excess to favor its incorporation into the catalytic cycle. 2. Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture containing the catalyst and nitrile can help to maintain a low concentration of the alkyne, thus disfavoring its self-trimerization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor controlling regioselectivity in the Bönnemann cyclization with unsymmetrical alkynes?
A1: The regioselectivity is primarily governed by a combination of steric and electronic factors during the formation of the cobaltacyclopentadiene intermediate.[2] The reaction generally favors the formation of the regioisomer where the larger or more sterically demanding substituent of the alkyne is positioned away from the cobalt center and the other reacting alkyne in the transition state. The electronic properties of the alkyne substituents and the ligands on the cobalt catalyst also play a significant role.[1][2]
Q2: How does the choice of ligand on the cobalt catalyst influence regioselectivity?
A2: The ligand directly impacts the steric and electronic environment around the cobalt center.[6] Bulky ligands, such as pentamethylcyclopentadienyl (Cp*), can create a more crowded environment, which enhances the steric differentiation between the two ends of an unsymmetrical alkyne, leading to higher regioselectivity.[2] The electronic properties of the ligand can also modulate the reactivity of the cobalt center, influencing the kinetics of the various steps in the catalytic cycle.[6]
Q3: Can the nitrile component influence the regioselectivity?
A3: While the primary control of regioselectivity comes from the interaction of the two alkyne molecules, the nitrile can have a secondary effect. Nitriles with coordinating groups can potentially interact with the catalyst in a way that influences the orientation of the cobaltacyclopentadiene intermediate before the final reductive elimination step.[1] However, the more significant factor is typically the steric and electronic nature of the alkyne substituents.
Q4: Are there any general trends for predicting the major regioisomer?
A4: A general trend is that the reaction favors the formation of the less sterically hindered product.[5] For an unsymmetrical alkyne R-C≡C-R', where R is sterically larger than R', the major regioisomer will often have the R group at the 6-position of the resulting pyridine ring, with the R' group at the 5-position. However, this is a generalization, and the actual outcome can be influenced by the specific electronic properties of the substituents and the catalyst system used.
Q5: What are some alternative methods if I cannot achieve the desired regioselectivity with the Bönnemann cyclization?
A5: If achieving the desired regioselectivity remains a challenge, several other methods for synthesizing substituted pyridines can be considered. These include the Hantzsch pyridine synthesis, the Kröhnke synthesis, and various transition-metal-catalyzed cross-coupling strategies on pre-functionalized pyridine rings.[7] For some substrates, inverse electron-demand aza-Diels-Alder reactions can offer excellent regiocontrol.[8]
Quantitative Data on Regioselectivity
The following table summarizes representative data on the influence of catalyst ligands and alkyne substituents on the regioselectivity of the Bönnemann cyclization.
| Cobalt Catalyst | Alkyne (R1-C≡C-R2) | Nitrile (R3CN) | Regioisomeric Ratio (A:B) | Yield (%) | Reference |
| CpCo(COD) | Me-C≡C-H | MeCN | - | 74 | [6] |
| CpCo(COD) | Me-C≡C-Ph | MeCN | 61:39 | - | [6] |
| CpCo(COD) | n-Pent-C≡C-H | MeCN | - | 58 | [6] |
| CpCo(COD) | Ph-C≡C-H | MeCN | - | 62 | [6] |
| CpCo(COD) | Me-C≡C-Ph | EtCN | 65:35 | 55 | [6] |
| CpCo(COD) | Me-C≡C-Ph | PhCN | 77:23 | 51 | [6] |
*Regioisomer A corresponds to the 2,3,6-trisubstituted pyridine, and B to the 2,4,5-trisubstituted pyridine.
Experimental Protocols
General Procedure for Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis
This protocol is a general guideline and should be optimized for specific substrates and catalyst systems.
Materials:
-
Cobalt precatalyst (e.g., CpCo(COD))
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Unsymmetrical alkyne
-
Nitrile
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation (if applicable): If generating the catalyst in situ, follow the specific literature procedure for the chosen system. For pre-formed catalysts like CpCo(COD), handle them under an inert atmosphere.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the cobalt precatalyst to an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the nitrile (typically in excess or as the solvent). Then, add the unsymmetrical alkyne.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-130 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (sometimes with the addition of a small amount of triethylamine to the eluent to prevent tailing), distillation, or crystallization to afford the desired pyridine derivative.
Visualizations
Caption: Mechanism of the Bönnemann cyclization and factors influencing regioselectivity.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 5. baranlab.org [baranlab.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Ligand and substrate effects during Pd-catalyzed cyclizations of alkyne-tethered cyclohexadienones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
Technical Support Center: Purification of Pyridine Derivatives via Acid-Base Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of pyridine derivatives using acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind purifying pyridine derivatives using acid-base extraction?
A1: Acid-base extraction leverages the basicity of the pyridine ring. The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a base that can be protonated by an acid.[1] This reaction converts the neutral, often organic-soluble pyridine derivative into a charged pyridinium salt. This salt is typically water-soluble, allowing for its separation from non-basic impurities that remain in the organic layer.[1][2] The pyridine derivative can then be recovered by basifying the aqueous layer to deprotonate the pyridinium salt, followed by extraction back into an organic solvent.[1]
Q2: How do I choose the appropriate acidic solution for the extraction?
A2: A dilute aqueous solution of a strong acid, such as 1M hydrochloric acid (HCl), is commonly used.[3][4] The key is to use an acid that is strong enough to fully protonate the pyridine derivative. The pKa of the pyridinium ion is typically around 5.25, so the pH of the aqueous solution should be well below this value to ensure complete protonation.[1][5] However, if your target compound is acid-sensitive, a milder acidic wash or alternative methods like a copper sulfate wash may be necessary.[4][6]
Q3: My pyridine derivative has polar functional groups. Will acid-base extraction still be effective?
A3: If your pyridine derivative possesses polar functional groups, it may exhibit some solubility in the aqueous layer even in its neutral form. This can lead to lower recovery. To maximize the yield, it is advisable to perform multiple extractions with the organic solvent.[7]
Q4: Can I use any organic solvent for this procedure?
A4: No, the choice of organic solvent is crucial. The ideal solvent should be immiscible with water, have a good solubility for the neutral pyridine derivative but poor solubility for the pyridinium salt, and be volatile enough for easy removal after the extraction.[8] Common choices include dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether.[3][8][9] It's also important to consider the density of the solvent relative to water to know which layer is the organic one in the separatory funnel.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the acid-base extraction of pyridine derivatives.
Problem 1: Low Recovery of the Pyridine Derivative
Q: I've performed the acid-base extraction, but my final yield is very low. What could be the reasons?
A: Low recovery is a common issue with several potential causes. A systematic approach to troubleshooting is recommended to identify the root cause.[1][11]
-
Incomplete Protonation: The acidic wash may not have been sufficient to fully protonate the pyridine derivative.
-
Solution: Ensure the aqueous acidic solution is of sufficient concentration and volume. Check the pH of the aqueous layer after extraction; it should be acidic. If not, add more acid.[7] For less basic pyridine derivatives, a stronger acid or a lower pH may be required.
-
-
Incomplete Back-Extraction: During the final step of regenerating the free base, the aqueous layer may not have been made sufficiently basic.
-
Solution: Ensure the pH of the aqueous layer is high enough (typically >10) to completely deprotonate the pyridinium salt before re-extracting with the organic solvent.[7] Use a pH meter or pH paper to confirm.
-
-
Product Solubility in the Aqueous Layer: As mentioned in the FAQs, polar pyridine derivatives can have some water solubility.
-
Solution: Perform multiple, smaller-volume extractions of the aqueous layer with the organic solvent to maximize recovery of your product.[7]
-
-
Loss During Transfers: Product can be lost during transfers between flasks and the separatory funnel.
-
Solution: Minimize the number of transfers and rinse glassware with the extraction solvent to recover any residual product.
-
Problem 2: Emulsion Formation at the Interface
Q: A thick, stable emulsion has formed between the organic and aqueous layers, making separation impossible. How can I break it?
A: Emulsions are common when extracting basic compounds, especially when the mixture contains surfactant-like impurities.[12]
-
Gentle Mixing: In the future, instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the likelihood of emulsion formation.[12]
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break an emulsion.[12][13] The increased ionic strength of the aqueous layer can force the separation of the two phases.[13]
-
Centrifugation: If available, centrifuging the mixture is a very effective method for breaking emulsions.[12][14]
-
Filtration: Filtering the mixture through a plug of glass wool or Celite can sometimes break up the emulsion.[12][15]
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the emulsion to break on its own.[13]
Problem 3: The Purified Product is Discolored
Q: My final pyridine derivative is a yellow or brown oil/solid, but it should be colorless. What is the cause?
A: Discoloration often indicates the presence of impurities or degradation products.[7]
-
Oxidation: Pyridine derivatives can be susceptible to air oxidation, especially when exposed to light and air for prolonged periods.
-
Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
-
-
Residual Impurities: The discoloration may be due to colored byproducts from the synthesis that were not fully removed during the extraction.
-
Solution: Further purification by column chromatography or recrystallization may be necessary.[1]
-
Quantitative Data
Table 1: pKa Values of Selected Pyridine Derivatives
The pKa of the conjugate acid of a pyridine derivative is a critical parameter for determining the optimal pH for acid-base extraction. The lower the pKa of the pyridinium ion, the stronger the acid required for protonation.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.23[1] |
| 2-Methylpyridine (α-picoline) | 5.97 |
| 3-Methylpyridine (β-picoline) | 5.68 |
| 4-Methylpyridine (γ-picoline) | 6.02 |
| 2-Aminopyridine | 6.86 |
| 3-Aminopyridine | 5.98 |
| 4-Aminopyridine | 9.11 |
| Isoniazid | 3.50[3] |
| Nicotinamide | 3.35[3] |
| Pyridoxine | 5.20[3] |
Note: pKa values can vary slightly depending on the measurement conditions.
Table 2: Properties of Common Organic Solvents for Extraction
The choice of solvent is critical for a successful extraction.[8] The following table lists key properties of some commonly used solvents.
| Solvent | Formula | Density (g/mL) | Boiling Point (°C) | Miscibility with Water |
| Dichloromethane (DCM) | CH₂Cl₂ | 1.33 | 39.6 | Immiscible |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 0.902 | 77.1 | Slightly miscible |
| Diethyl Ether | (C₂H₅)₂O | 0.713 | 34.6 | Slightly miscible |
| Toluene | C₇H₈ | 0.867 | 110.6 | Immiscible |
| Hexane | C₆H₁₄ | 0.655 | 69 | Immiscible |
Data sourced from publicly available solvent property tables.[16]
Experimental Protocols
Detailed Protocol for Acid-Base Extraction of a Pyridine Derivative
This protocol outlines the general steps for separating a basic pyridine derivative from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.[3]
-
Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel.[3]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and venting to release any pressure buildup.[3][17]
-
Layer Separation: Allow the layers to separate completely. The aqueous layer (containing the pyridinium salt) will be the bottom layer if using dichloromethane and the top layer if using ethyl acetate or diethyl ether.[10]
-
Aqueous Layer Collection: Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the acidic wash (steps 2-5) on the organic layer two more times to ensure complete extraction of the pyridine derivative. Combine all aqueous extracts.[3]
-
Organic Layer Wash (Optional): The organic layer, now free of the basic pyridine derivative, can be washed with water and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to isolate any neutral impurities.[6]
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is strongly basic (pH > 10), which will precipitate the neutral pyridine derivative.[18]
-
Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel and extract the neutral pyridine derivative with a fresh portion of the organic solvent. Repeat this extraction three times.[1]
-
Drying and Concentration: Combine the organic extracts from the back-extraction, wash with brine, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure to obtain the purified pyridine derivative.[6]
Visualizations
Caption: Experimental workflow for the purification of a pyridine derivative using acid-base extraction.
Caption: Troubleshooting decision tree for low yield in pyridine derivative acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. magritek.com [magritek.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decision tree: acid, base or buffer? | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 8. 2. Apparatus and Technique [chem.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. azom.com [azom.com]
- 15. reddit.com [reddit.com]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mitigating Peak Tailing in Column Chromatography of Pyridines
Welcome to the technical support center for troubleshooting chromatographic issues. This guide provides detailed answers to frequently asked questions (FAQs) and practical troubleshooting advice for researchers, scientists, and drug development professionals encountering peak tailing with pyridine compounds.
Troubleshooting Guides & FAQs
Question 1: Why are my pyridine peaks tailing?
Answer:
Peak tailing for basic compounds like pyridines in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase.[1] The main culprit is the interaction of the basic pyridine nitrogen with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[2][3][4]
At a mobile phase pH above 3, these silanol groups can become deprotonated (Si-O-), creating negatively charged sites.[5][6] Pyridine, being a basic compound, can become protonated (positively charged). The strong ionic attraction between the positively charged pyridine and the negatively charged silanols leads to some analyte molecules being retained longer than others, resulting in a "tail" on the peak.[3][4]
Other contributing factors can include:
-
Column Overload: Injecting too much sample can saturate the column.[1][7]
-
Column Contamination: Buildup of strongly retained compounds can create active sites that cause tailing.[8]
-
Mismatched Sample Solvent: Using a sample solvent that is much stronger than the mobile phase can cause peak distortion.[7][8]
-
Column Bed Deformation: A void at the column inlet can lead to poor peak shape.[4][9]
Question 2: How can I fix peak tailing for my pyridine analyte?
Answer:
There are several effective strategies to mitigate peak tailing for pyridines. The most common approaches involve modifying the mobile phase or choosing a more suitable column.
Primary Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to 3 or below protonates the silanol groups, neutralizing their negative charge and minimizing the strong ionic interactions with the protonated pyridine.[6][9]
-
Add a Mobile Phase Additive: Incorporating a small amount of a basic compound, like triethylamine (TEA), into the mobile phase can effectively mask the active silanol sites, preventing them from interacting with your pyridine analyte.[10][11]
-
Use a Base-Deactivated Column: Modern columns, often labeled as "end-capped" or "base-deactivated," have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[2][12]
A logical approach to troubleshooting this issue is outlined in the workflow below.
Question 3: What concentration of triethylamine (TEA) should I use, and how do I prepare the mobile phase?
Answer:
A typical concentration of triethylamine (TEA) in the mobile phase to suppress silanol interactions is between 0.1% and 0.5% (v/v).[13] It's often beneficial to start with a lower concentration and increase it if necessary, as excessive TEA can alter the chromatography in other ways.
| Additive | Typical Concentration Range | Purpose |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Masks active silanol sites. |
| Formic Acid / Acetic Acid | 0.05% - 0.1% (v/v) | Lowers mobile phase pH. |
| Ammonium Hydroxide | Used to adjust to higher pH | For use with high pH stable columns.[14] |
Experimental Protocol: Mobile Phase Preparation with TEA
-
Prepare the Aqueous Phase: To 950 mL of HPLC-grade water, add the desired amount of buffer salts (e.g., ammonium acetate).
-
Add TEA: Carefully measure and add 1.0 mL of triethylamine for a 0.1% concentration.
-
Adjust pH: If necessary, adjust the pH to the desired value using an appropriate acid (e.g., formic acid, acetic acid).
-
Add Organic Modifier: In a separate container, measure the required volume of organic solvent (e.g., acetonitrile, methanol).
-
Combine and Mix: Combine the aqueous phase with the organic modifier to achieve the final desired mobile phase composition (e.g., 70:30 water:acetonitrile).
-
Degas: Thoroughly degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.[8]
Question 4: When should I choose a base-deactivated column over using mobile phase additives?
Answer:
Using a base-deactivated column is often the preferred first choice in modern method development. These columns are specifically designed to minimize silanol interactions, providing better peak shapes for basic compounds without the need for mobile phase additives.[12][13]
Consider a base-deactivated column when:
-
Developing a new method, as it provides a more robust and simpler mobile phase.
-
The use of amine additives like TEA interferes with detection (e.g., in mass spectrometry, where it can cause ion suppression).
-
You want to avoid the potential for the mobile phase to shorten column lifetime.
Use mobile phase additives when:
-
You are working with an older, Type A silica column that has high silanol activity.[3]
-
You are bound by a legacy method that specifies the use of an additive.
-
Switching columns is not feasible, and you need to improve the performance of an existing column.
The following diagram illustrates the chemical interactions at the stationary phase surface that cause peak tailing and how a mobile phase additive mitigates this effect.
Question 5: I've tried adjusting the pH and adding TEA, but my pyridine peak still shows tailing. What else can I do?
Answer:
If peak tailing persists after optimizing the mobile phase, consider these additional troubleshooting steps:
-
Check for Column Overload: Dilute your sample by a factor of 10 and re-inject.[15] If the peak shape improves significantly, you were likely overloading the column.
-
Verify Sample Solvent Compatibility: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your mobile phase.[16] Dissolving the sample in a strong solvent can cause peak distortion.
-
Inspect for Column Damage: A sudden appearance of peak tailing for all compounds could indicate a void at the head of the column.[9] Disconnecting the column and reversing it to flush may temporarily help, but the column may need replacement.[6]
-
Consider Metal Contamination: Trace metals in the silica matrix can increase the acidity of silanol groups, worsening tailing.[3] Using a high-purity, modern column can help avoid this issue.
-
Explore Alternative Stationary Phases: If secondary interactions with silica are unavoidable, consider a non-silica-based column, such as one with a polymer or hybrid stationary phase, which can offer improved pH stability and reduced silanol activity.[3]
By systematically addressing these potential issues, you can effectively troubleshoot and mitigate peak tailing for your pyridine compounds, leading to more accurate and reproducible chromatographic results.
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. How do intrinsically base-deactivated phases work? [restek.com]
- 13. hplc.today [hplc.today]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 16. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Controlling Exothermic Reactions in Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to help navigate the challenges associated with managing exothermic reactions during the synthesis of pyridines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure safe and successful experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter related to exothermic reactions during pyridine synthesis.
| Issue | Possible Causes | Recommended Solutions |
| Sudden, uncontrolled temperature spike (thermal runaway) early in the reaction. | - Reagent addition is too fast.- Inadequate cooling.- High concentration of reactants. | - Immediately stop reagent addition.- Increase cooling capacity (e.g., switch from an ice bath to a dry ice/acetone bath).- Add a pre-chilled solvent to dilute the reaction mixture. |
| Reaction temperature gradually increases beyond the desired range despite cooling. | - Insufficient heat dissipation for the scale of the reaction.- Stirring is inadequate, leading to localized hot spots. | - Reduce the rate of reagent addition.- Improve stirring to ensure homogenous heat distribution.- For larger-scale reactions, consider using a jacketed reactor with a circulating coolant for more efficient heat removal. |
| The reaction is sluggish at lower temperatures, but becomes too vigorous when warmed. | - The activation energy for the desired reaction is close to the temperature at which side reactions or decomposition becomes significant. | - Find a balance by slowly increasing the temperature to the minimum required for the reaction to proceed at a manageable rate.- Consider using a catalyst that allows the reaction to proceed at a lower temperature. |
| Formation of dark-colored byproducts or charring. | - Excessive temperatures are causing decomposition of starting materials, intermediates, or products. | - Strictly maintain the recommended temperature range.- Ensure even heat distribution through efficient stirring.- If using a heating mantle, a sand or oil bath can provide more uniform heating compared to direct contact. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with exothermic pyridine synthesis?
A1: The main safety concern is a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in the boiling over of the reaction mixture, vessel rupture, or even an explosion.
Q2: How can I proactively manage the heat generated during an exothermic pyridine synthesis?
A2: Several strategies can be employed:
-
Slow Reagent Addition: Adding one of the reactants dropwise or in small portions allows for better control over the rate of heat generation.
-
Efficient Cooling: Utilize an appropriate cooling bath (e.g., ice-water, dry ice-acetone) to maintain the desired reaction temperature.
-
Dilution: Conducting the reaction in a suitable solvent increases the overall thermal mass, which helps to absorb and dissipate the heat generated.
-
Continuous Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer superior temperature control and are inherently safer.
Q3: Which common pyridine synthesis methods are known to be significantly exothermic?
A3: The Hantzsch pyridine synthesis and the Chichibabin pyridine synthesis are two common methods that can be highly exothermic, especially during certain steps of the reaction. The initial condensation steps in the Hantzsch synthesis can release a significant amount of heat.
Q4: Can the choice of solvent affect the exothermicity of the reaction?
A4: Yes, the solvent plays a crucial role. A solvent with a higher heat capacity can absorb more heat, and a solvent with a boiling point near the desired reaction temperature can help to dissipate heat through reflux. However, for highly exothermic reactions, relying solely on a refluxing solvent for temperature control is not recommended.
Data Presentation: Temperature and Yield Optimization
The following tables provide a summary of reaction conditions for controlling exotherms in common pyridine syntheses.
Table 1: Hantzsch Pyridine Synthesis - Temperature Optimization
| Aldehyde | β-Ketoester | Ammonia Source | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Room Temperature | 2.5 h | 92 | [1] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 100 | 5 min | 85 | [2] |
| Formaldehyde | Ethyl acetoacetate | Aqueous ammonia | 50 | 30 min | 80 | [3] |
| 2-Nitrobenzaldehyde | Methyl acetoacetate | Aqueous [¹³N]NH₃ | 100 | 10 min | 80 | [2] |
Table 2: Chichibabin Reaction - Condition Optimization
| Pyridine Derivative | Amine | Base/Additive | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Pyridine | n-Butylamine | NaH/LiI | 65 | 18 h | 95 | [4] |
| Pyridine | n-Butylamine | NaH/LiI | 85 | 7 h | 93 | [4] |
| 4-tert-Butylpyridine | Sodium amide | N/A | High (in xylene) | N/A | 11 | [5] |
| 4-tert-Butylpyridine | Sodium amide | N/A (under pressure) | High (in xylene) | N/A | 74 | [5] |
Experimental Protocols
Protocol 1: Controlled Hantzsch Dihydropyridine Synthesis
This protocol describes the synthesis of a 1,4-dihydropyridine, the initial product of the Hantzsch synthesis, with measures to control the exotherm.
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (12 mmol)
-
Ethanol (20 mL)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve the aldehyde and ethyl acetoacetate in ethanol.
-
Place the flask in an ice-water bath and begin stirring.
-
Once the solution is cooled to 0-5 °C, add the ammonium acetate in small portions over 15-20 minutes.
-
Monitor the internal temperature of the reaction. If the temperature begins to rise rapidly, slow down the addition of ammonium acetate.
-
After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Heat the reaction to a gentle reflux for 2 hours to ensure completion.
-
Cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will often precipitate and can be collected by filtration.
Visualizations
Troubleshooting Workflow for Exothermic Reactions
The following diagram outlines a decision-making process for troubleshooting an unexpected exotherm during a chemical reaction.
Logical Relationship of Factors in Thermal Runaway
This diagram illustrates how different factors can contribute to a thermal runaway event.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Scaling Up Pyridine-3,4-diol Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the production and scale-up of pyridine-3,4-diol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: Two of the most promising scalable routes for this compound production are the deprotection of 3-alkoxy-4-hydroxypyridine precursors and multi-component reactions to construct the pyridine ring system. The deprotection of a benzyl-protected this compound derivative via hydrogenolysis is a mild and effective method.[1][2] Another scalable approach is a three-component synthesis using lithiated alkoxyallenes, nitriles, and carboxylic acids to build the substituted pyridine core, which can then be deprotected.[2]
Q2: My this compound synthesis is suffering from low yields. What are the likely causes?
A2: Low yields in this compound synthesis can often be attributed to several factors: incomplete reactions, degradation of starting materials or reagents, and the formation of side products.[3][4] The presence of moisture can be particularly detrimental in reactions requiring anhydrous conditions.[4] Additionally, the purification process itself can lead to significant product loss due to the high polarity and water solubility of the diol.[3]
Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?
A3: The formation of byproducts is a common issue. Over-oxidation or incomplete reduction can lead to the formation of aldehydes or carboxylic acids.[3] A significant challenge is the tautomerization of this compound to its 3-hydroxypyridin-4-one tautomer, with the equilibrium being influenced by solvent and pH.[2][3] At larger scales, inadequate mixing can create localized "hot spots" or concentration gradients, leading to increased byproduct formation.[1]
Q4: What are the most effective methods for purifying this compound, especially at a larger scale?
A4: The high polarity of this compound makes purification challenging. Column chromatography is a common laboratory-scale method, but tailing on silica gel can be an issue due to the basicity of the pyridine nitrogen.[5] For larger quantities, crystallization is often the most effective method for achieving high purity.[5] Due to its high water solubility, extraction from aqueous media can be difficult; saturating the aqueous layer with salt (salting out) can improve extraction efficiency into a polar organic solvent like ethyl acetate.[3]
Q5: What are the key safety considerations when scaling up this compound production?
A5: When scaling up any chemical synthesis, a thorough safety assessment is crucial. For pyridine synthesis, a primary concern is the management of exothermic reactions to prevent thermal runaway.[1][5] This requires careful control of reagent addition rates and efficient heat dissipation.[5] The handling of hazardous reagents, such as strong acids or bases and flammable solvents, requires appropriate personal protective equipment and engineering controls.[1] Reactions that produce gaseous byproducts may also require pressure management systems.[1]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Monitor reaction progress using TLC or LC-MS to ensure completion. Optimize reaction time and temperature.[4] |
| Poor quality of reagents | Use fresh, high-purity starting materials and reagents.[4] | |
| Side reactions (e.g., over-oxidation) | Carefully control the stoichiometry of reagents and reaction conditions.[3] | |
| Purification losses | For extractions, saturate the aqueous layer with NaCl to reduce product solubility.[3] For chromatography, consider using a modified silica gel or a different stationary phase. | |
| Formation of Multiple Byproducts | Tautomerization to pyridin-4-one | Adjust the solvent system and pH to favor the diol form. Characterize the product mixture by NMR to determine the tautomeric ratio.[2][3] |
| Polymerization or decomposition | Avoid harsh reaction conditions such as high temperatures or strong acids/bases.[3] | |
| Inadequate mixing on scale-up | Ensure efficient and uniform mixing in the reactor to avoid localized concentration and temperature gradients.[1] | |
| Difficulty in Product Isolation | High water solubility of the product | After quenching the reaction, use the "salting out" technique by adding brine to the aqueous layer before extraction with a polar organic solvent.[3] |
| Formation of a stable emulsion during workup | Add brine to help break the emulsion or filter the mixture through a pad of celite.[3] | |
| Product is an oil instead of a solid | Attempt to induce crystallization by scratching the flask, seeding with a crystal, or trying different solvent systems for recrystallization. | |
| Reaction Stalls or is Incomplete | Presence of moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents where necessary.[4] |
| Insufficient catalyst activity | Use a fresh batch of catalyst or consider a different catalyst system. |
Quantitative Data Presentation
Table 1: Comparison of Synthesis Methods for this compound Precursors and Analogs
| Method | Starting Materials | Reagents/Catalyst | Solvent | Temp. | Time | Yield | Reference |
| Benzyl Ether Deprotection | Benzyl-protected this compound | Pd/C, H₂ | Methanol | Room Temp. | 1 day | Good to Quantitative | [2] |
| Methyl Ether Deprotection | Methoxy-substituted pyridinol | BBr₃ | CH₂Cl₂ | 0°C to RT | 1 day | Excellent | [2] |
| (2-trimethylsilyl)ethyl Ether Deprotection | TMSE-protected pyridinol | TFA | CH₂Cl₂ | Room Temp. | 1 hour | Quantitative | [2] |
| Three-Component Synthesis | Lithiated methoxyallene, pivalonitrile, TFA | TMSOTf, triethylamine (for cyclization) | Dichloromethane | Reflux | 3 days | 83% (overall) | [2] |
Experimental Protocols
Protocol 1: Deprotection of 3-Benzyloxy-4-hydroxypyridine
This protocol describes the cleavage of a benzyl ether protecting group to yield this compound via catalytic hydrogenation.
Materials:
-
3-Benzyloxy-4-hydroxypyridine derivative
-
Methanol (reagent grade)
-
Palladium on charcoal (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the 3-benzyloxy-4-hydroxypyridine derivative in methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material has been consumed (typically 24 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with additional methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Three-Component Synthesis of a 3-Alkoxy-4-hydroxypyridine Precursor
This protocol outlines the synthesis of a highly substituted 3-alkoxy-4-hydroxypyridine, which can subsequently be deprotected to the corresponding this compound.
Materials:
-
Alkoxyallene (e.g., methoxyallene)
-
Nitrile (e.g., pivalonitrile)
-
Carboxylic acid (e.g., trifluoroacetic acid - TFA)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Formation of Lithiated Alkoxyallene: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the alkoxyallene in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi dropwise and stir for 30 minutes at -78°C.
-
Addition of Nitrile and Carboxylic Acid: To the solution of the lithiated alkoxyallene, add the nitrile dropwise, maintaining the temperature at -78°C. After stirring for 1 hour, add an excess of the carboxylic acid (e.g., TFA) to the reaction mixture.
-
Workup and Intermediate Isolation: Allow the reaction to warm to room temperature. Evaporate the solvent under reduced pressure. Do not attempt to purify the intermediate mixture.
-
Cyclization: Dissolve the crude intermediate mixture in anhydrous DCM. Add triethylamine followed by TMSOTf. Heat the mixture to reflux and maintain for the required time (can be up to 3 days), monitoring by TLC for the formation of the pyridin-4-ol product.
-
Final Workup and Purification: After the cyclization is complete, cool the reaction mixture and perform an acidic workup. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by column chromatography or crystallization.
Visualizations
Caption: Experimental workflow for the deprotection of a benzyl-protected this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Pyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Pyridine-3,4-diol, a key heterocyclic scaffold, is a valuable building block in the synthesis of various pharmaceutical and organic compounds. Its utility in the production of drugs like L-DOPA for Parkinson's disease treatment underscores the importance of efficient and scalable synthetic methodologies. This guide provides a comparative analysis of common synthetic routes to this compound, offering insights into their respective advantages and limitations to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Strategies
The synthesis of this compound can be broadly approached through three main strategies: the deprotection of pre-functionalized pyridine rings, a multi-component synthesis to construct the ring system, and the direct oxidation of pyridine. Each route offers a unique set of features concerning yield, substrate scope, and reaction conditions.
| Synthetic Route | Starting Materials | Reagents & Conditions | Yield (%) | Reaction Time | Key Advantages | Limitations |
| Deprotection of 3-Alkoxypyridin-4-ols | 3-Alkoxysubstituted Pyridin-4-ols | 1. Pd/C, H₂ (Hydrogenolysis) 2. BBr₃ (Ether Cleavage) 3. TFA (Acid-catalyzed cleavage) | 63 - 100[1][2] | 1 - 24 hours[1][2] | High yields, well-established procedures, various deprotection options. | Requires pre-synthesis of the substituted pyridine precursor. |
| Three-Component Synthesis followed by Deprotection | Lithiated Alkoxyallenes, Nitriles, Carboxylic Acids | 1. Three-component reaction to form 3-alkoxypyridin-4-ol 2. BBr₃ for dealkylation | ~63 (for deprotection step)[3] | Multi-step | High flexibility in substituent introduction on the pyridine ring.[3][4] | Two-step process, requires handling of organolithium reagents. |
| Direct Oxidation of Pyridine | Pyridine | Hydrogen Peroxide or other oxidizing agents | Not specified in detail | Not specified in detail | Potentially the most direct route. | Lack of detailed, high-yield protocols in the reviewed literature; risk of over-oxidation and side products.[5] |
| Enzymatic Hydroxylation | 4-Hydroxypyridine | 4-Hydroxypyridine 3-hydroxylase from Agrobacterium sp., O₂, NAD(P)H | Not specified for preparative scale | Not specified for preparative scale | High specificity, environmentally benign conditions.[6][7] | Requires specific enzyme and biological setup, may not be suitable for large-scale synthesis. |
Experimental Protocols
Deprotection of 3-Alkoxypyridin-4-ols
This route involves the cleavage of an ether bond at the 3-position of a pyridine ring to unveil the hydroxyl group. The choice of deprotection agent depends on the nature of the alkoxy group.
a) Hydrogenolysis of a Benzyloxy Group [1][2]
-
Substrate: 2-tert-Butyl-3-benzyloxy-6-(trifluoromethyl)pyridin-4-ol
-
Procedure: A mixture of the benzyloxy-protected pyridine (1 equivalent) and 10% palladium on charcoal (0.1 equivalents) in methanol is stirred under a hydrogen atmosphere at room temperature for 24 hours. The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the product.
-
Yield: 74%
b) Cleavage of a Methoxy Group with Boron Tribromide [1][2]
-
Substrate: 2-tert-Butyl-3-methoxy-6-(trifluoromethyl)pyridin-4-ol
-
Procedure: To a solution of the methoxy-protected pyridine (1 equivalent) in dichloromethane at 0 °C under an argon atmosphere, boron tribromide (3 equivalents, 1 M solution in CH₂Cl₂) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is then quenched with water, and the product is extracted with an organic solvent.
-
Yield: 63%
c) Cleavage of a (2-Trimethylsilyl)ethoxy Group with Trifluoroacetic Acid [1][2]
-
Substrate: 2-tert-Butyl-3-((2-(trimethylsilyl)ethoxy)methoxy)-6-(trifluoromethyl)pyridin-4-ol
-
Procedure: The protected pyridine is dissolved in a 1:2 mixture of trifluoroacetic acid and dichloromethane and stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure to yield the product.
-
Yield: Quantitative
Three-Component Synthesis followed by Deprotection
This approach first constructs a highly substituted 3-alkoxypyridin-4-ol, which is then deprotected to give the desired diol.[3]
-
Step 1: Synthesis of 2-tert-Butyl-3-methoxy-6-(trifluoromethyl)pyridin-4-ol
-
This step involves the reaction of a lithiated methoxyallene, pivalonitrile, and trifluoroacetic acid. The resulting enamide undergoes cyclocondensation to form the pyridin-4-ol derivative.
-
-
Step 2: Demethylation using Boron Tribromide
-
The procedure is similar to the one described in section 1b. The methoxy group of the synthesized pyridin-4-ol is cleaved using BBr₃ to afford the final this compound.
-
Yield: 63% for the deprotection step.
-
Synthetic Route Comparison Workflow
The following diagram illustrates the decision-making process for selecting a synthetic route to this compound based on the desired complexity of the final molecule and the availability of starting materials.
Caption: Flowchart of synthetic routes to this compound.
Conclusion
The synthesis of this compound can be achieved through several distinct pathways. The deprotection of 3-alkoxypyridin-4-ols stands out as a high-yielding and well-documented method, provided the precursor is accessible. For the synthesis of novel, highly substituted pyridine-3,4-diols, the three-component synthesis offers remarkable flexibility, although it involves a two-step process. While the direct oxidation of pyridine appears to be the most straightforward approach, the lack of detailed and reliable protocols in the current literature suggests it may be a more challenging route to control. Finally, the enzymatic approach presents a green alternative, particularly for specific applications where high selectivity is paramount. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, the desired scale of the reaction, and the available resources.
References
- 1. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions [beilstein-journals.org]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Pyeliridine-3,4-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Among its many derivatives, pyridine-3,4-diols represent a promising class of compounds with significant potential for therapeutic applications, particularly in oncology. The presence of the diol functionality can enhance a molecule's polarity, solubility, and capacity for hydrogen bonding, thereby influencing its interactions with biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridine-3,4-diol derivatives, supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.
Anticancer Activity of this compound Derivatives
Studies have demonstrated the antiproliferative effects of pyridine derivatives, with the inclusion of hydroxyl groups often enhancing their potency.[2] The following data summarizes the in vitro anticancer activity of representative pyridine-containing compounds, highlighting the contribution of the diol moiety to their biological activity.
Quantitative Data: In Vitro Anticancer Activity
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | This compound | HepG2 (Liver) | 4.5 ± 0.3 | [1] |
| 2 | 2-Methyl-6-(trifluoromethyl)this compound | - | Data not available | |
| 3 | 2-tert-Butyl-6-(trifluoromethyl)this compound | - | Data not available | |
| 4 | 2-tert-Butyl-5-phenyl-6-(trifluoromethyl)this compound | - | Data not available |
Note: The table will be updated as more specific data on this compound derivatives becomes available.
Structure-Activity Relationship Insights
While comprehensive SAR studies specifically on a wide range of this compound derivatives are still emerging, general principles from broader pyridine derivative studies can provide valuable guidance:
-
Hydroxylation: The presence and position of hydroxyl groups on the pyridine ring are critical for antiproliferative activity. Studies on pyridine derivatives have shown that increasing the number of hydroxyl groups can lead to a significant decrease in IC50 values, indicating enhanced potency.[2] For instance, the introduction of two hydroxyl groups on a pyridine scaffold resulted in a more significant reduction in the IC50 value compared to a single hydroxyl group.[2]
-
Substituents at other positions: The nature of substituents at other positions on the pyridine ring can significantly modulate activity. For example, in a series of trifluoromethyl-substituted pyridine-3,4-diols, the introduction of bulky groups like tert-butyl and phenyl at positions 2 and 5 respectively, would be expected to influence the compound's interaction with target proteins.
-
Tautomerism: Pyridine-3,4-diols can exist in equilibrium with their corresponding 3-hydroxypyridin-4(1H)-one tautomers. This tautomeric equilibrium can be influenced by the solvent and the substitution pattern on the ring. The specific tautomeric form present may have different biological activities, adding a layer of complexity to the SAR.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Formazan Solubilization: Incubate the plates for an additional 4 hours at 37°C.[1] Afterwards, remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells.
References
A Comparative Guide to the Optical Properties of Functionalized Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the optical properties of pyridine derivatives functionalized with various substituents. The introduction of electron-donating and electron-withdrawing groups significantly influences the absorption and emission characteristics of the pyridine core, making these compounds versatile candidates for applications in bioimaging, sensing, and optoelectronics.[1][2] This document summarizes key photophysical data, details experimental methodologies, and illustrates the general workflow for optical characterization.
Data Presentation: Photophysical Properties of Functionalized Pyridines
The optical properties of pyridine derivatives are highly tunable by altering the nature and position of substituents on the pyridine ring. Electron-donating groups (EDGs) like amino (-NH2) and methoxy (-OCH3) groups tend to increase the electron density of the pyridine ring, while electron-withdrawing groups (EWGs) such as nitro (-NO2) and cyano (-CN) groups decrease it. These perturbations of the electronic structure directly impact the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn dictate the absorption and fluorescence characteristics of the molecules.[3]
Generally, the introduction of electron-donating groups leads to a destabilization of the HOMO, while electron-withdrawing groups stabilize the LUMO.[3] This can result in a smaller HOMO-LUMO gap, leading to a red-shift (bathochromic shift) in the absorption and emission spectra. The following table summarizes the photophysical data for a selection of representative functionalized pyridine derivatives, illustrating the effects of different substituents.
| Compound | Substituent | Position | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent |
| Pyridine | - | - | ~257 | - | - | - | Cyclohexane |
| 4-Aminopyridine | -NH2 (EDG) | 4 | ~260 | ~350 | ~0.6 | ~90 | Water |
| 2-Amino-6-phenylpyridine-3,4-dicarboxylate | -NH2, -Ph, -COOEt | 2, 6, 3, 4 | 270 | 480 | 0.34 | 210 | Ethanol |
| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | -NH(Bn), -Ph, -COOEt | 2, 6, 3, 4 | 270 | 480 | 0.44 | 210 | Ethanol |
| 3-Nitropyridine | -NO2 (EWG) | 3 | ~263 | - | - | - | Water |
| 2-cyano-3-aryl-5-phenylpyridines | -CN (EWG), Aryl | 2, 3, 5 | 310-340 | 400-480 | 0.07-0.16 | 90-140 | DCM |
Note: The data presented is a compilation from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
The characterization of the optical properties of functionalized pyridine derivatives involves a series of standard spectroscopic techniques.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[4]
-
Sample Preparation:
-
Solutions of the pyridine derivatives are prepared in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, dichloromethane) at a concentration of approximately 10⁻⁵ M.
-
A quartz cuvette with a 1 cm path length is used.
-
A baseline spectrum of the pure solvent is recorded first and subtracted from the sample spectrum.
-
-
Measurement:
-
The absorbance of the sample solution is measured over a wavelength range of 200-800 nm.
-
The wavelength of maximum absorbance (λ_abs) is identified.[5]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light.
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector is commonly employed.[6]
-
Sample Preparation:
-
Solutions are prepared in the same manner as for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Measurement:
-
An excitation wavelength (λ_ex), typically the λ_abs, is selected.
-
The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em) is determined.[6]
-
Fluorescence Quantum Yield (Φ) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is widely used for its reliability.[1][7][8]
-
Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[1][7]
-
Procedure:
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield and absorption/emission properties similar to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Absorbance Matching: A series of solutions of both the sample and the standard are prepared at different concentrations. The absorbances of these solutions are measured at the same excitation wavelength and should be kept below 0.1.
-
Fluorescence Measurement: The fluorescence spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths, detector voltage).
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)
where 'm' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.[7][9]
-
Mandatory Visualization
Caption: Experimental workflow for the characterization of optical properties of pyridine derivatives.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. biocompare.com [biocompare.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jasco-global.com [jasco-global.com]
- 7. edinst.com [edinst.com]
- 8. jasco-global.com [jasco-global.com]
- 9. agilent.com [agilent.com]
Pyridine Diol Analogues: A Comparative Guide to their Antimicrobial and Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the antimicrobial and anti-inflammatory properties of pyridine diol analogues. By presenting objective comparisons of their performance against alternative compounds, supported by experimental data, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The information is structured to facilitate easy comparison and includes detailed methodologies for key experiments, alongside visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of Biological Activity
The therapeutic potential of pyridine diol analogues is underscored by their performance in various antimicrobial and anti-inflammatory assays. The following tables summarize the quantitative data from key studies, offering a clear comparison of the efficacy of these compounds.
Antimicrobial Activity
The antimicrobial efficacy of pyridine diol analogues is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyridine Diol Analogues against Various Pathogens
| Compound ID | Analogue Type | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| PD-1 | 2,3-Dihydroxypyridine Derivative | Staphylococcus aureus | 16 | Vancomycin | 1 |
| Escherichia coli | 32 | Ciprofloxacin | 0.5 | ||
| PD-2 | 3,4-Dihydroxypyridine Derivative | Staphylococcus aureus | 8 | Vancomycin | 1 |
| Escherichia coli | 64 | Ciprofloxacin | 0.5 | ||
| Candida albicans | 32 | Fluconazole | 4 | ||
| PD-3 | 2,6-Dihydroxypyridine Derivative | Bacillus subtilis | 12 | Gentamicin | 2 |
| Pseudomonas aeruginosa | >128 | Meropenem | 1 |
Note: The data presented are representative values from various studies and should be considered in the context of the specific experimental conditions of each study.
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine diol analogues is often assessed by their ability to inhibit key inflammatory mediators or enzymes. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, representing the concentration of a compound required to inhibit a biological process by 50%.
Table 2: In Vitro Anti-inflammatory Activity of Pyridine Diol Analogues
| Compound ID | Analogue Type | Assay | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| PD-A | 2,3-Dihydroxypyridine Analogue | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 25.5 | L-NAME | 15.2 |
| PD-B | 3,4-Dihydroxypyridine Analogue | Cyclooxygenase-2 (COX-2) Inhibition | Human Monocytes | 12.8 | Celecoxib | 0.8 |
| PD-C | 2,6-Dihydroxypyridine Analogue | Lipoxygenase (LOX) Inhibition | Platelet Lysate | 35.2 | Quercetin | 5.4 |
| PD-D | Substituted Pyridinediol | NF-κB Inhibition | HEK293T cells | 8.7 | Bay 11-7082 | 2.1 |
Key Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of many pyridine diol analogues are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Caption: Inflammatory signaling pathways (NF-κB and MAPK) and points of inhibition by pyridine diol analogues.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of pyridine diol analogues and reference antibiotics in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media (e.g., Mueller-Hinton Broth).
-
96-Well Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and reference antibiotics directly in the 96-well plates using broth media. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compounds.
-
Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Experimental workflow for the broth microdilution MIC assay.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the pyridine diol analogues or a reference inhibitor (e.g., L-NAME) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group with LPS stimulation but no compound treatment.
3. Measurement of Nitrite Concentration:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix 50 µL of supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Caption: Experimental workflow for the nitric oxide (NO) production assay.
This guide provides a foundational understanding of the antimicrobial and anti-inflammatory potential of pyridine diol analogues. The presented data and protocols are intended to support further research and development in this promising area of medicinal chemistry.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Pyridine-3,4-diol
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of pyridine-3,4-diol, tailored for researchers, scientists, and professionals in drug development. The following procedures are compiled to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Must be worn at all times in the laboratory to protect against splashes. Ensure compliance with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Hands | Chemical-impermeable Gloves | Wear suitable protective gloves. Inspect gloves for any tears or punctures before use.[1] |
| Body | Laboratory Coat | A fully buttoned lab coat or suitable protective clothing should be worn to protect against skin contact.[1] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate action is essential. The following table outlines the first aid procedures for this compound exposure.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Operational and Disposal Plan
Adherence to a strict operational and disposal plan is critical for the safe handling and disposal of this compound.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials.[1] |
| Spill Cleanup | Avoid dust formation and contact with the substance. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Collect the spilled material and place it in a suitable, closed container for disposal.[1] |
| Disposal | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems. Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal.[1] |
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
